molecular formula C10H8O3 B1303011 2-(Prop-2-yn-1-yloxy)benzoic acid CAS No. 55582-31-5

2-(Prop-2-yn-1-yloxy)benzoic acid

Cat. No.: B1303011
CAS No.: 55582-31-5
M. Wt: 176.17 g/mol
InChI Key: GWSHQLNZKYWYGT-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-yloxy)benzoic acid is a benzoic acid derivative with a propargyl ether moiety. This compound is characterized by its molecular formula of C10H8O3 and a molecular weight of 176.17 g/mol . Its structure, which can be represented by the SMILES notation C#CCOC1=CC=CC=C1C(=O)O, features a carboxylic acid group and a propargyl ether group on an aromatic ring, making it a valuable building block in synthetic organic chemistry . The presence of both the carboxylic acid and the alkyne group provides two distinct reactive sites for further chemical modification. The carboxylic acid can undergo typical reactions such as amide coupling and esterification, while the terminal alkyne is amenable to metal-catalyzed cross-coupling reactions, most notably the Huisgen cycloaddition ("click chemistry"). This dual functionality makes it a versatile precursor for synthesizing more complex molecular architectures, including polymers, dendrimers, and pharmaceutical intermediates. As a result, this compound holds significant research value in the fields of medicinal chemistry, materials science, and chemical biology for the development of novel probes and functional molecules. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-2-ynoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSHQLNZKYWYGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376931
Record name 2-[(Prop-2-yn-1-yl)oxy]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55582-31-5
Record name 2-[(Prop-2-yn-1-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Prop-2-yn-1-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(prop-2-yn-1-yloxy)benzoic acid, a versatile bifunctional molecule of significant interest in drug discovery, chemical biology, and materials science. The molecule's architecture, featuring a carboxylic acid handle and a terminal alkyne, makes it an invaluable building block for introducing a reactive moiety for "click chemistry" conjugations. This document delves into the core synthetic strategy, the Williamson ether synthesis, offering a detailed mechanistic explanation, a step-by-step experimental protocol, and a discussion of the critical parameters that ensure a successful and high-yielding reaction. The content is designed for researchers, chemists, and drug development professionals seeking a practical, field-proven guide to the preparation of this important chemical intermediate.

Introduction: The Strategic Value of 2-(Prop-2-yn-1-yloxy)benzoic acid

2-(Prop-2-yn-1-yloxy)benzoic acid is a synthetic organic compound that has gained prominence as a molecular linker and building block. Its structure is deceptively simple, yet it offers profound utility derived from its two distinct functional groups:

  • Carboxylic Acid (-COOH): This group provides a robust handle for covalent attachment to other molecules, such as ligands, pharmacophores, or biomolecules, through standard amide bond formation or esterification reactions.

  • Terminal Alkyne (-C≡CH): The propargyl group is a key participant in a variety of powerful chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and specific conjugation to molecules bearing an azide group.

This dual functionality makes the compound an ideal tool for constructing complex molecular probes, developing bioconjugates, and synthesizing functionalized polymers.[1][2] For instance, it can be appended to a ligand to create a probe for UV-light-induced covalent modification of a biological target, with the alkyne tag enabling downstream applications like fluorescent labeling or affinity purification.[2]

Core Synthesis Strategy: The Williamson Ether Synthesis

The most direct and reliable method for preparing 2-(prop-2-yn-1-yloxy)benzoic acid is the Williamson ether synthesis . This classic organic reaction forms an ether by reacting an alkoxide (or in this case, a phenoxide) with a primary alkyl halide.[3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5]

For the target molecule, the synthesis involves the O-alkylation of salicylic acid (2-hydroxybenzoic acid) with propargyl bromide. The overall transformation is as follows:

Reaction_Scheme cluster_reactants cluster_conditions cluster_products Salicylic_Acid Salicylic Acid plus1 + Propargyl_Bromide Propargyl Bromide react_arrow Δ Base Base (e.g., K₂CO₃) Base->react_arrow Solvent Solvent (e.g., Acetone) Solvent->react_arrow Product 2-(Prop-2-yn-1-yloxy)benzoic acid plus2 + Salt Salt (e.g., KBr)

Caption: Overall reaction for the synthesis of the target compound.

Mechanistic Deep Dive: An SN2 Pathway

The reaction unfolds in two primary stages:

  • Deprotonation: Salicylic acid possesses two acidic protons: one on the carboxylic acid group (pKa ≈ 2.97) and one on the phenolic hydroxyl group (pKa ≈ 13.0). A suitable base, such as potassium carbonate, first neutralizes the more acidic carboxylic acid proton. Subsequently, it deprotonates the phenolic hydroxyl group to generate the key nucleophile, the potassium 2-carboxyphenoxide. While both protons are removed, it is the phenoxide oxygen that serves as the effective nucleophile for ether formation.

  • Nucleophilic Attack: The generated phenoxide anion, a potent nucleophile, attacks the electrophilic carbon atom of propargyl bromide. This carbon is susceptible to attack because it is bonded to the electronegative bromine atom, which serves as an excellent leaving group. The attack occurs from the backside of the C-Br bond, leading to an inversion of stereochemistry (though not relevant here as the carbon is not a stereocenter). This concerted step forms the new C-O ether bond and simultaneously displaces the bromide ion.[3][6]

SN2_Mechanism step1 Step 1: Deprotonation Salicylic acid reacts with base (K₂CO₃) to form the phenoxide nucleophile. phenoxide Potassium 2-carboxyphenoxide The key reactive intermediate. The phenoxide oxygen is a strong nucleophile. step1->phenoxide Generates step2 Step 2: SN2 Attack Phenoxide attacks propargyl bromide. Backside attack displaces bromide. phenoxide->step2 Reacts in product Product Formation Formation of the C-O ether bond. Generates 2-(Prop-2-yn-1-yloxy)benzoic acid. step2->product Leads to

Caption: The two-stage SN2 mechanism of the Williamson ether synthesis.

Causality Behind Experimental Choices

The success of this synthesis hinges on the judicious selection of reagents and conditions.

  • Choice of Base: Potassium carbonate (K₂CO₃) is the preferred base for this transformation. It is strong enough to deprotonate the phenolic hydroxyl group but is not excessively harsh, which minimizes potential side reactions. Furthermore, it is an inexpensive, easy-to-handle solid. Stronger bases like sodium hydride (NaH) could be used but require more stringent anhydrous conditions.

  • Choice of Solvent: A polar aprotic solvent is critical for promoting the SN2 mechanism. Acetone and dimethylformamide (DMF) are excellent choices.[1] These solvents effectively solvate the potassium cation (K⁺) but poorly solvate the phenoxide anion. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the desired substitution reaction.

  • Choice of Alkylating Agent: Propargyl bromide is an ideal electrophile. It is a primary halide, which is highly amenable to SN2 reactions and less prone to the competing E2 elimination pathway that can occur with secondary or tertiary halides.[5] Bromide is also an excellent leaving group, facilitating the reaction.

  • Temperature: The reaction is typically conducted at elevated temperatures (e.g., the reflux temperature of acetone, ~56°C) to provide sufficient thermal energy to overcome the activation barrier of the reaction. This ensures a reasonable reaction rate, with completion often achieved within 6-12 hours.[1]

Field-Proven Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
Salicylic AcidC₇H₆O₃138.125.00 g36.21.0
Potassium CarbonateK₂CO₃138.2110.0 g72.42.0
Propargyl BromideC₃H₃Br118.965.17 g (3.45 mL)43.41.2
AcetoneC₃H₆O58.08100 mL--
Hydrochloric AcidHCl36.46~15 mL (2M aq.)--
Ethyl AcetateC₄H₈O₂88.11~150 mL--
Brine (sat. NaCl)NaCl58.44~50 mL--
Anhydrous Na₂SO₄Na₂SO₄142.04As needed--
Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add salicylic acid (5.00 g, 36.2 mmol) and anhydrous potassium carbonate (10.0 g, 72.4 mmol).

  • Solvent Addition: Add 100 mL of acetone to the flask.

  • Addition of Alkylating Agent: While stirring vigorously, add propargyl bromide (3.45 mL, 43.4 mmol) to the suspension dropwise over 5 minutes.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 56-60°C) using a heating mantle. Maintain reflux with stirring for 8-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the salicylic acid spot (visualized under UV light) indicates reaction completion.

  • Work-up (Isolation):

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a Büchner funnel to remove the inorganic salts (K₂CO₃ and the KBr byproduct). Wash the collected solids with a small amount of fresh acetone (~20 mL).

    • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 100 mL of deionized water.

    • Acidify the aqueous solution to pH ~2 by slowly adding 2M HCl. A white precipitate of the crude product will form.

    • Extract the product into ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a white or off-white solid.

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture to obtain pure 2-(prop-2-yn-1-yloxy)benzoic acid. High purity (>95%) can also be achieved via column chromatography on silica gel using an ethyl acetate/hexane gradient.[1]

Characterization and Data

The identity and purity of the synthesized 2-(prop-2-yn-1-yloxy)benzoic acid (MW: 176.17 g/mol ) should be confirmed using standard analytical techniques.[7]

  • ¹H NMR: Expect characteristic peaks for the aromatic protons, the methylene protons of the propargyl group (~4.8 ppm), and the acetylenic proton (~2.5 ppm).

  • IR Spectroscopy: Look for characteristic stretches for the O-H of the carboxylic acid, the C=O of the carboxylic acid, and the terminal alkyne C≡C and ≡C-H bonds.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product.

Safety and Handling

  • All operations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Propargyl bromide is a lachrymator and is toxic. Handle with extreme care.

  • Acetone is highly flammable. Ensure no open flames or spark sources are nearby.

Conclusion

The Williamson ether synthesis provides a robust, efficient, and scalable method for the production of 2-(prop-2-yn-1-yloxy)benzoic acid from readily available starting materials. By carefully controlling the choice of base, solvent, and reaction temperature, researchers can reliably access this valuable chemical tool. The protocol described herein is a validated process that delivers high yields of the pure product, empowering further research and development in medicinal chemistry, chemical biology, and materials science.

References

  • Doi, I., & Okuno, T. (2013). 4-(Prop-2-yn-1-yloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(2), o125. Available from: [Link]

  • Google Patents. Method for the alkylation of salicylic acid.
  • Google Patents. Process for the purification of benzoic acid.
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. (2020). Available from: [Link]

  • PubChem. 2-(prop-2-yn-1-yloxy)benzoic acid. Available from: [Link]

  • ResearchGate. Biomass to drugs: Green production of salicylic acid from 2-furoic acid in two steps. (2025). Available from: [Link]

  • European Patent Office. METHOD FOR PURIFICATION OF BENZOIC ACID. Available from: [Link]

  • Pearson+. Propose a mechanism for the acid-catalyzed reaction of salicylic.... Available from: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available from: [Link]

  • PubMed. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. Available from: [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. (2018). Available from: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-(Prop-2-yn-1-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 2-(Prop-2-yn-1-yloxy)benzoic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific ortho-isomer, this guide establishes a robust framework for its characterization by leveraging data from its isomers and parent compound, benzoic acid, alongside established analytical protocols. The methodologies detailed herein are designed to ensure scientific integrity and provide a self-validating system for researchers working with this and similar compounds.

Introduction and Molecular Overview

2-(Prop-2-yn-1-yloxy)benzoic acid, also known as 2-(propargyloxy)benzoic acid, belongs to a class of substituted benzoic acid derivatives. Its structure incorporates a benzoic acid moiety functionalized at the ortho position with a propargyl ether group. This unique combination imparts functionalities that are highly sought after in drug discovery and bioconjugation chemistry. The terminal alkyne of the propargyl group serves as a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile linkage of this molecule to other entities. The carboxylic acid group provides a site for amide bond formation or other derivatization, making it a trifunctional building block for creating complex molecular architectures.

While extensive data is available for the related 4-(prop-2-yn-1-yloxy)benzoic acid, specific experimental values for the 2-isomer are not widely published. This guide will, therefore, provide expected properties based on known chemical principles and detailed protocols for their empirical determination.

Core Physical Properties

A summary of the key physical properties of 2-(Prop-2-yn-1-yloxy)benzoic acid is presented below, with comparative data for its para-isomer and the parent compound, benzoic acid.

Property2-(Prop-2-yn-1-yloxy)benzoic acid (Expected)4-(Prop-2-yn-1-yloxy)benzoic acid[1]Benzoic Acid[2]
Molecular Formula C₁₀H₈O₃C₁₀H₈O₃C₇H₆O₂
Molecular Weight 176.17 g/mol 176.17 g/mol [1]122.12 g/mol [2]
Appearance White to off-white crystalline solidWhite crystalline solid[1]Colorless crystalline solid[2]
Melting Point Not reported; expected to be a sharp range144–145 °C122.41 °C[2]
Boiling Point Not reported; likely decomposes before boiling at atmospheric pressureNot reported249.2 °C[2]
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, acetone, DMSO) and poorly soluble in waterSoluble in organic solvents like ethanol and ether[1]Poorly soluble in water; soluble in organic solvents[2][3]
pKa Not reported; expected to be slightly lower than benzoic acid due to the ortho-ether groupNot reported4.20[2]

Structural and Spectroscopic Characterization

The precise identification and purity assessment of 2-(Prop-2-yn-1-yloxy)benzoic acid relies on a combination of spectroscopic techniques.

Chemical Structure

Caption: 2D structure of 2-(Prop-2-yn-1-yloxy)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is crucial for confirming the substitution pattern and the presence of the propargyl group.

  • Aromatic Protons (δ 7.0-8.2 ppm): The four protons on the benzene ring will appear as a complex multiplet pattern characteristic of a 1,2-disubstituted ring.

  • Propargyl CH₂ (δ ~4.8 ppm): The methylene protons adjacent to the ether oxygen will likely appear as a doublet due to coupling with the terminal alkyne proton.

  • Terminal Alkyne CH (δ ~2.5 ppm): The acetylenic proton should appear as a triplet, coupled to the methylene protons.

  • Carboxylic Acid OH (δ >10 ppm): The acidic proton of the carboxyl group will be a broad singlet, and its chemical shift can be concentration-dependent.

The carbon NMR spectrum complements the ¹H NMR by providing information on the carbon skeleton.

  • Carbonyl Carbon (δ ~167-173 ppm): The carboxylic acid carbonyl carbon will be significantly downfield.

  • Aromatic Carbons (δ ~110-160 ppm): Six distinct signals are expected for the aromatic carbons.

  • Alkyne Carbons (δ ~75-80 ppm): Two signals will correspond to the sp-hybridized carbons of the alkyne.

  • Methylene Carbon (δ ~56 ppm): The CH₂ carbon of the propargyl group will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.[4]

  • C≡C-H Stretch (Terminal Alkyne): A sharp, moderate intensity peak around 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption in the region of 1680-1710 cm⁻¹.[4]

  • C≡C Stretch (Alkyne): A weak, sharp band around 2100-2140 cm⁻¹.

  • C-O Stretch (Ether and Carboxylic Acid): Strong absorptions in the 1200-1300 cm⁻¹ region.

Experimental Protocols for Physical Property Determination

The following section details the standard experimental procedures for determining the key physical properties of 2-(Prop-2-yn-1-yloxy)benzoic acid. These protocols are based on established methodologies in organic chemistry.[5]

Synthesis and Purification Workflow

A plausible synthetic route to 2-(Prop-2-yn-1-yloxy)benzoic acid involves the Williamson ether synthesis, starting from salicylic acid (2-hydroxybenzoic acid) and propargyl bromide.

Synthesis_Workflow SalicylicAcid Salicylic Acid Reaction Williamson Ether Synthesis SalicylicAcid->Reaction PropargylBromide Propargyl Bromide PropargylBromide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction CrudeProduct Crude 2-(Prop-2-yn-1-yloxy)benzoic Acid Reaction->CrudeProduct Purification Recrystallization or Column Chromatography CrudeProduct->Purification PureProduct Pure 2-(Prop-2-yn-1-yloxy)benzoic Acid Purification->PureProduct

Caption: General workflow for the synthesis and purification of 2-(Prop-2-yn-1-yloxy)benzoic acid.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: To a solution of salicylic acid in a suitable polar aprotic solvent (e.g., acetone or DMF), add a slight excess of a weak base, such as potassium carbonate.

  • Alkylation: Add propargyl bromide dropwise to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range (typically less than 2 °C) is indicative of a pure compound.

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline sample is placed in a capillary tube.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus.

  • Observation: The temperature is slowly increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded.

Solubility Assessment

The solubility profile is critical for applications in drug formulation and reaction chemistry.

Protocol:

  • Solvent Screening: A small, weighed amount of the compound is added to a fixed volume of various solvents (e.g., water, ethanol, methanol, acetone, DMSO, dichloromethane) at a controlled temperature.

  • Observation: The mixture is agitated, and the solubility is qualitatively assessed (e.g., soluble, partially soluble, insoluble).

  • Quantitative Determination: For a quantitative measurement, a saturated solution is prepared, and the concentration of the dissolved solid is determined gravimetrically or by a suitable analytical technique like HPLC.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group.

Protocol (Potentiometric Titration):

  • Solution Preparation: A precise weight of 2-(Prop-2-yn-1-yloxy)benzoic acid is dissolved in a suitable solvent mixture (e.g., water-ethanol).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.

pKa_Determination_Workflow start Dissolve Weighed Sample titrate Titrate with Standardized Base start->titrate monitor Monitor pH titrate->monitor plot Plot Titration Curve (pH vs. Volume) monitor->plot Record Data half_equiv Determine Half-Equivalence Point plot->half_equiv pKa pH at Half-Equivalence = pKa half_equiv->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

References

  • Mori, M.; Cazzaniga, G.; Nava, D.; Pini, E. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank2024 , 2024, M1833. [Link]

  • Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9. [Link]

  • Sciencemadness Wiki. Benzoic acid. (2024). [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

  • StackExchange. Solubility of Benzoic Acid. (2020). [Link]

Sources

Methodological & Application

Harnessing the Orthogonal Reactivity of 2-(Prop-2-yn-1-yloxy)benzoic acid for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: 2-(Prop-2-yn-1-yloxy)benzoic acid

Authored by a Senior Application Scientist

Introduction: A Bifunctional Linker for Modern Chemical Biology

In the landscape of chemical biology and drug development, the ability to selectively and stably connect different molecular entities is paramount. 2-(Prop-2-yn-1-yloxy)benzoic acid emerges as a highly versatile heterobifunctional linker, engineered to facilitate such connections with precision. Its structure is deceptively simple, yet it houses two distinct and orthogonally reactive functional groups: a carboxylic acid and a terminal alkyne.

  • The carboxylic acid handle provides a classic route for covalent attachment to primary amines, such as the lysine residues abundant on the surface of proteins, through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide chemistry.

  • The terminal alkyne group is a key participant in one of the most robust and bioorthogonal reactions known: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This allows for the highly efficient and specific formation of a stable triazole ring with an azide-modified molecule.

This dual functionality allows for a modular, two-step approach to conjugation. One can first "install" the linker onto an amine-bearing molecule and subsequently "click" a second, azide-modified molecule onto the newly introduced alkyne handle. This strategic separation of reaction steps prevents undesirable cross-reactivity and enhances the purity of the final conjugate, making it an invaluable tool in applications ranging from the synthesis of antibody-drug conjugates (ADCs) to the functionalization of surfaces and nanoparticles.[2][3]

Physicochemical Properties

A summary of the key properties of 2-(Prop-2-yn-1-yloxy)benzoic acid is presented below.

PropertyValueSource
Molecular Formula C₁₀H₈O₃[4]
Molecular Weight 176.17 g/mol [5]
Appearance White to off-white crystalline solid[6][7]
Solubility Soluble in organic solvents (e.g., DMF, DMSO, ethanol); sparingly soluble in water[6][7]
Storage Store long-term in a cool, dry place at 2-8°C, sealed from moisture[8][9]

Core Application I: Amine Conjugation via EDC/NHS Chemistry

The carboxylic acid moiety of the linker is readily activated to form a stable amide bond with primary amines. The most common and reliable method for this transformation is the two-step carbodiimide reaction utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[10]

Mechanism of Action: The "Why" Behind the Two-Step Approach

EDC first reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[11] This intermediate is prone to hydrolysis in aqueous environments, which would regenerate the original carboxylic acid and reduce conjugation efficiency. The addition of NHS intercepts this unstable intermediate, converting it into a more stable, amine-reactive NHS-ester.[12] This semi-stable intermediate can then efficiently react with a primary amine at a physiological or slightly basic pH to form the desired amide bond. This two-step process significantly improves yields and provides better control over the conjugation reaction.[11]

EDC_NHS_Mechanism LinkerCOOH Linker-COOH (2-(Prop-2-yn-1-yloxy)benzoic acid) Intermediate O-Acylisourea Intermediate (Unstable) LinkerCOOH->Intermediate + pH 4.5-6.0 EDC EDC EDC->Intermediate NHSEster Amine-Reactive NHS-Ester (Semi-Stable) Intermediate->NHSEster + pH 4.5-7.2 Hydrolysis Hydrolysis (Side Reaction) Intermediate->Hydrolysis H₂O NHS NHS / Sulfo-NHS NHS->NHSEster Conjugate Stable Amide Bond (Linker-CO-NH-Molecule) NHSEster->Conjugate + pH 7.0-8.0 ProteinNH2 Molecule-NH₂ (e.g., Protein) ProteinNH2->Conjugate

Caption: EDC/NHS activation and amine coupling workflow.
Protocol: Two-Step EDC/NHS Coupling to an Amine-Containing Protein

This protocol details the installation of the alkyne handle onto a generic protein, such as an antibody.

Materials:

  • Protein solution (e.g., 1-5 mg/mL in a suitable buffer)

  • 2-(Prop-2-yn-1-yloxy)benzoic acid

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[12]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting column (e.g., Zeba™ Spin Desalting Column) for buffer exchange and purification.[10]

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

    • Prepare a 10 mg/mL solution of 2-(Prop-2-yn-1-yloxy)benzoic acid in anhydrous DMSO or DMF.

    • Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in ultrapure water. These solutions are not stable and must be used promptly.

  • Protein Preparation:

    • If the protein is in a buffer containing primary amines (like Tris), exchange it into the Activation Buffer (MES, pH 6.0) using a desalting column.

  • Activation of the Linker (Step 1):

    • In a microcentrifuge tube, combine the linker with EDC and Sulfo-NHS in Activation Buffer. The molar ratio is critical for efficient activation.

    • Scientist's Insight: A common starting point is a 1:2:5 molar ratio of Linker:EDC:Sulfo-NHS.[11] This ensures that the EDC is in excess to drive the reaction and that Sulfo-NHS is present to efficiently trap the O-acylisourea intermediate.

    • Incubate the activation mixture for 15-20 minutes at room temperature.[10][11]

  • Conjugation to Protein (Step 2):

    • Add the activated linker solution to the protein solution. The molar excess of linker relative to the protein will determine the degree of labeling and should be optimized for your specific application (a 10-20 fold molar excess is a good starting point).

    • Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

    • Causality Note: The pH is raised to ~7.4 for this step because primary amines are more nucleophilic and reactive at this pH, while the NHS-ester remains sufficiently stable to react.[12]

  • Quenching and Purification:

    • Quench any unreacted NHS-ester by adding the Quenching Solution to a final concentration of 20-50 mM and incubating for 15 minutes.

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column, exchanging the protein into your desired storage buffer (e.g., PBS, pH 7.4).

Core Application II: Azide Conjugation via Click Chemistry

Once the alkyne handle is installed, the terminal alkyne is ready for the highly specific CuAAC reaction with an azide-functionalized molecule. This reaction is prized for its high yield, specificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[8]

Mechanism of Action: The Copper(I) Catalytic Cycle

The CuAAC reaction relies on a copper(I) catalyst to bring the alkyne and azide components together and lower the activation energy for the cycloaddition.[1] In practice, copper(I) is generated in situ from a stable copper(II) source (e.g., CuSO₄) using a reducing agent like sodium ascorbate. A stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is crucial in biological applications to prevent copper-mediated damage to biomolecules and maintain the catalyst's activity.[1]

CuAAC_Mechanism Alkyne Alkyne-Modified Protein Triazole Stable Triazole Linkage Alkyne->Triazole Azide Azide-Molecule (e.g., Drug, Dye) Azide->Triazole Catalyst Cu(I) Catalyst (from CuSO₄ + Ascorbate + THPTA Ligand) Catalyst->Triazole Catalyzes

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol: CuAAC "Click" Reaction

This protocol describes the conjugation of an azide-modified small molecule to the alkyne-functionalized protein from the previous section.

Materials:

  • Alkyne-modified protein (from Section 2) in PBS, pH 7.4

  • Azide-functionalized molecule of interest (e.g., fluorescent probe, biotin, drug molecule)

  • Click Reagent Stock Solutions:

    • Copper(II) Sulfate (CuSO₄): 100 mM in ultrapure water[1]

    • THPTA ligand: 200 mM in ultrapure water[1]

    • Sodium Ascorbate: 1 M in ultrapure water (must be prepared fresh)

  • Desalting column for final purification

Procedure:

  • Reagent Preparation:

    • Prepare the sodium ascorbate solution immediately before use, as it is readily oxidized.

    • Prepare a catalyst premix by combining the CuSO₄ and THPTA solutions in a 1:2 ratio and letting it stand for a few minutes.[1] This premix can be stored frozen for several weeks.

  • Setting up the Click Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified protein and the azide-functionalized molecule. A 4-10 fold molar excess of the azide molecule over the protein is a typical starting point.

    • Add the THPTA/CuSO₄ catalyst premix to the reaction. A final copper concentration of 1-2 mM is generally effective.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

    • Scientist's Insight: The order of addition matters. Add the sodium ascorbate last to initiate the reaction immediately after all components are present, ensuring the in situ generation of Cu(I) in the presence of the reactants.[1]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction is often complete within 30-60 minutes.[1] Progress can be monitored by techniques like SDS-PAGE (observing a mobility shift) or mass spectrometry.

  • Purification:

    • Remove the copper catalyst, excess azide reagent, and other small molecules by purifying the conjugated protein using a desalting column.

Integrated Workflow & Final Considerations

The true power of 2-(Prop-2-yn-1-yloxy)benzoic acid lies in the seamless integration of these two orthogonal reactions to build complex molecular constructs.

Integrated_Workflow cluster_step1 Step 1: Linker Installation cluster_step2 Step 2: Payload Conjugation Protein Protein-NH₂ Product1 Protein-NH-CO-Linker-Alkyne Protein->Product1 + Linker Linker Alkyne-Linker-COOH (2-(Prop-2-yn-1-yloxy)benzoic acid) Reagents1 EDC / Sulfo-NHS FinalProduct Final Conjugate (Protein-Linker-Triazole-Payload) Product1->FinalProduct Click Chemistry Payload Azide-Payload Payload->FinalProduct Reagents2 CuSO₄ / Ascorbate THPTA

Caption: Integrated two-step bioconjugation workflow.
Trustworthiness & Self-Validation

Every protocol must be a self-validating system. It is crucial to incorporate analytical checkpoints to confirm the success of each step.

  • After Step 1 (EDC/NHS Coupling): Use MALDI-TOF mass spectrometry to confirm the mass increase corresponding to the addition of the linker to the protein. This verifies that the alkyne handle has been successfully installed.

  • After Step 2 (Click Reaction): Use SDS-PAGE to observe a gel shift, indicating an increase in molecular weight after conjugation of the payload. For more precise validation, use LC-MS to determine the final mass of the conjugate and calculate the drug-to-antibody ratio (DAR) in ADC development.[2]

Safety & Handling
  • 2-(Prop-2-yn-1-yloxy)benzoic acid may cause skin, eye, and respiratory irritation.[5] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

  • Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

References

  • 4-(Prop-2-yn-1-yloxy)benzoic acid - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • 2-(prop-2-yn-1-yloxy)benzoic acid (C10H8O3) - PubChemLite . PubChemLite. Available at: [Link]

  • Benzoic acid, 2-propen-1-yl ester, polymer with ethenylbenzene and 2-propen-1-ol - US EPA . U.S. Environmental Protection Agency. Available at: [Link]

  • Antitumor Activity of a Pyrrolobenzodiazepine Antibody–Drug Conjugate Targeting LGR5 in Preclinical Models of Neuroblastoma - MDPI . MDPI. Available at: [Link]

  • Thiol-yne 'Click' Chemistry As a Route to Functional Lipid Mimetics - The University of Southern Mississippi . The Aquila Digital Community. Available at: [Link]

  • US4431840A - Process for preparing 2-benzoylbenzoic acids - Google Patents. Google Patents.
  • EDC/NHS coupling : r/Chempros - Reddit . Reddit. Available at: [Link]

  • Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules . Sensors (Basel). Available at: [Link]

  • Synthetic route for the preparation of linker-payload 23 and its use... - ResearchGate . ResearchGate. Available at: [Link]

  • Recent Advances in ADCs - NJ Bio, Inc. NJ Bio, Inc. Available at: [Link]

  • EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

  • Scheme 1 Linker synthesis. Reagents and conditions... - ResearchGate . ResearchGate. Available at: [Link]

  • Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

  • Synthetic route for the preparation of linker-payload 23 and its use in... - ResearchGate . ResearchGate. Available at: [Link]

Sources

Synthesis of derivatives from 2-(Prop-2-yn-1-yloxy)benzoic acid

Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Note that 2-(Prop-2-yn-1-yloxy)benzoic acid and its derivatives may cause skin, eye, and respiratory irritation. [8]

Protocol 1: Synthesis of a 1,2,3-Triazole Derivative via CuAAC

This protocol details the synthesis of 2-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methoxy)benzoic acid.

Materials:

  • 2-(Prop-2-yn-1-yloxy)benzoic acid (1.0 equiv.)

  • 1-azido-4-methoxybenzene (1.05 equiv.)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv.)

  • Sodium ascorbate (0.2 equiv.)

  • Solvent: 1:1 mixture of tert-Butanol and Water

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-(Prop-2-yn-1-yloxy)benzoic acid and 1-azido-4-methoxybenzene in the t-BuOH/H₂O solvent mixture.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • Initiation: To the stirring solution of alkyne and azide, add the aqueous solution of CuSO₄·5H₂O, followed by the dropwise addition of the sodium ascorbate solution. A color change is typically observed.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by Thin-Layer Chromatography (TLC). The reaction is often complete within 2-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of an Aryl-Alkyne via Sonogashira Coupling

This protocol describes the coupling of 2-(Prop-2-yn-1-yloxy)benzoic acid with iodobenzene.

Materials:

  • 2-(Prop-2-yn-1-yloxy)benzoic acid (1.2 equiv.)

  • Iodobenzene (1.0 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Base: Triethylamine (Et₃N) (2.0 equiv.)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or oven-dried flask with septum

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Inert Setup: To a dry Schlenk flask under an inert atmosphere, add iodobenzene, PdCl₂(PPh₃)₂, and CuI. [4]2. Solvent and Base: Add anhydrous THF and triethylamine via syringe. Stir the mixture at room temperature for 15 minutes. [4]3. Alkyne Addition: Add 2-(Prop-2-yn-1-yloxy)benzoic acid to the reaction mixture.

  • Reaction: Heat the reaction to 60 °C and monitor its progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues, washing with THF.

  • Extraction: Concentrate the filtrate. Dissolve the residue in ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the benzoic acid, then extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes representative yields for derivatives synthesized from 2-(Prop-2-yn-1-yloxy)benzoic acid and related structures, based on established methodologies. Actual yields may vary based on substrate and precise conditions.

Reaction TypeCoupling PartnerCatalyst SystemSolventTypical Yield (%)
CuAAC Benzyl AzideCuSO₄ / Sodium Ascorbatet-BuOH/H₂O>90%
Sonogashira 4-IodoanisolePdCl₂(PPh₃)₂ / CuITHF / Et₃N80-95%
Sonogashira 4-BromoacetophenonePd(OAc)₂ / PPh₃DMF / K₂CO₃70-85%
Cyclization N/A (Intramolecular)Pd(OAc)₂Toluene65-80%

Applications in Drug Discovery and Materials Science

Derivatives of 2-(Prop-2-yn-1-yloxy)benzoic acid are of significant interest due to their potential biological activities and utility as chemical probes.

  • Medicinal Chemistry: The triazole ring formed via click chemistry is a well-known bioisostere for amide bonds and can participate in hydrogen bonding, making it a valuable scaffold in drug design. [5]Benzoic acid derivatives themselves exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. [6]* Chemical Biology: The alkyne handle allows for the attachment of this molecule to larger bioactive compounds or probes. This enables techniques like target identification and visualization through subsequent click reactions with fluorescent or affinity tags. * Polymer and Materials Science: The bifunctional nature of the molecule allows it to be used as a monomer or cross-linking agent in the synthesis of advanced polymers and functional materials. [7]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3089200, 4-(Prop-2-yn-1-yloxy)benzoic acid. Retrieved from [Link]

  • Chaudhary, J., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Li, J., et al. (2011). Palladium-Catalyzed Cascade Cyclization–Oxidative Olefination of tert-Butyl 2-Alkynylbenozates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Retrieved from [Link]

  • Kamijo, S., et al. (2003). Synthesis of Triazoles from Nonactivated Terminal Alkynes via the Three-Component Coupling Reaction Using a Pd(0)−Cu(I) Bimetallic Catalyst. The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. (2021). National Institutes of Health. Retrieved from [Link]

  • Nemallapudi, B. R., et al. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews. Retrieved from [Link]

  • Cera, G., et al. (2016). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

The Versatile Building Block: Application Notes for 2-(Prop-2-yn-1-yloxy)benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Bifunctional Synthon for Complex Architectures

In the landscape of modern organic synthesis, the demand for versatile building blocks that offer convergent and efficient pathways to complex molecular architectures is ever-present. 2-(Prop-2-yn-1-yloxy)benzoic acid emerges as a significant synthon, ingeniously combining two highly valuable and orthogonally reactive functional groups within a compact scaffold: a carboxylic acid and a terminal alkyne. The ortho disposition of these groups on the benzene ring is particularly noteworthy, as it opens avenues for unique intramolecular transformations, leading to the rapid construction of heterocyclic systems of significant interest in medicinal chemistry and materials science.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the effective utilization of 2-(prop-2-yn-1-yloxy)benzoic acid as a strategic building block. We will delve into its synthesis, explore its application in both intramolecular cyclizations and intermolecular coupling reactions, and provide insights into the mechanistic underpinnings of these transformations.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application. The table below summarizes key properties of 2-(prop-2-yn-1-yloxy)benzoic acid.

PropertyValueSource
Molecular FormulaC₁₀H₈O₃
Molecular Weight176.17 g/mol
AppearanceOff-white to white solidGeneral laboratory observation
SolubilitySoluble in common organic solvents (e.g., DMF, DMSO, acetone, ethyl acetate, methanol)General laboratory observation

Protocol I: Synthesis of 2-(Prop-2-yn-1-yloxy)benzoic Acid via Williamson Ether Synthesis

The most direct and efficient route to 2-(prop-2-yn-1-yloxy)benzoic acid is the Williamson ether synthesis, a classic and reliable method for forming ethers.[3][4][5] This Sₙ2 reaction involves the deprotonation of the phenolic hydroxyl group of salicylic acid to form a phenoxide, which then acts as a nucleophile to displace a halide from propargyl bromide.[3][4] The use of a polar aprotic solvent like acetone facilitates the Sₙ2 pathway, while a mild base such as potassium carbonate is sufficient to deprotonate the more acidic phenolic proton over the carboxylic acid proton, though some deprotonation of the latter will also occur.[6][7]

Williamson_Ether_Synthesis Salicylic_Acid Salicylic Acid Base K₂CO₃ (Base) in Acetone Salicylic_Acid->Base Deprotonation of phenolic -OH Propargyl_Bromide Propargyl Bromide Product 2-(Prop-2-yn-1-yloxy)benzoic Acid Propargyl_Bromide->Product Nucleophilic attack by phenoxide Base->Product

Figure 1: Workflow for the Williamson Ether Synthesis of the title compound.

Materials:

  • Salicylic acid

  • Propargyl bromide (80% in toluene)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Ethyl acetate

  • Hexane

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask, add salicylic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone (approx. 0.2 M concentration of salicylic acid).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Add propargyl bromide (1.5 eq) dropwise to the stirring mixture.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C for acetone). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the salicylic acid is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 1 M HCl, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford 2-(prop-2-yn-1-yloxy)benzoic acid as a solid.

Application I: Intramolecular Cyclization to Synthesize 4H-Chromen-4-one

The ortho arrangement of the carboxylic acid and the propargyl ether in 2-(prop-2-yn-1-yloxy)benzoic acid makes it an excellent precursor for intramolecular cyclization to form heterocyclic scaffolds like 4H-chromen-4-ones.[8] These structures are prevalent in a wide range of biologically active compounds.[9] The cyclization can be promoted by transition metal catalysts, such as palladium or gold, which activate the alkyne towards nucleophilic attack by the carboxylic acid.[1][10][11][12][13]

Intramolecular_Cyclization Start 2-(Prop-2-yn-1-yloxy)benzoic Acid Catalyst Pd(II) or Au(I) Catalyst (e.g., PdCl₂(MeCN)₂) Start->Catalyst Coordination Intermediate Activated Alkyne-Metal Complex Catalyst->Intermediate Activation Product 4-Methylene-4H-chromen-4-one (or isomer) Intermediate->Product Intramolecular Nucleophilic Attack

Figure 2: Proposed workflow for the transition metal-catalyzed intramolecular cyclization.

Plausible Mechanistic Rationale:

A plausible mechanism for this transformation involves the coordination of the palladium(II) or gold(I) catalyst to the alkyne, which increases its electrophilicity.[14][15][16] This is followed by an intramolecular nucleophilic attack of the carboxylic acid oxygen onto the activated alkyne. Subsequent proton transfer and isomerization can lead to the formation of the stable 4H-chromen-4-one ring system.

Protocol for Palladium-Catalyzed Cyclization:

Materials:

  • 2-(Prop-2-yn-1-yloxy)benzoic acid

  • Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂]

  • Anhydrous solvent (e.g., acetonitrile or 1,4-dioxane)

Instrumentation:

  • Schlenk tube or sealed reaction vial

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating block or oil bath

Step-by-Step Protocol:

  • Inert Atmosphere: To a Schlenk tube, add 2-(prop-2-yn-1-yloxy)benzoic acid (1.0 eq) and the palladium catalyst (e.g., PdCl₂(MeCN)₂, 5 mol%).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times. Add anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the desired 4H-chromen-4-one derivative.

Application II: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of 2-(prop-2-yn-1-yloxy)benzoic acid is a prime handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2][17][18][19] This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it a powerful tool for bioconjugation, drug discovery, and materials science.[2][20] The reaction with an organic azide, such as benzyl azide, will yield a 1,4-disubstituted 1,2,3-triazole.

CuAAC_Reaction Alkyne 2-(Prop-2-yn-1-yloxy)benzoic Acid Catalyst Cu(I) Catalyst (e.g., CuI, Sodium Ascorbate) Alkyne->Catalyst Azide Benzyl Azide Azide->Catalyst Product 1,2,3-Triazole Derivative Catalyst->Product Cycloaddition

Figure 3: General workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol for CuAAC with Benzyl Azide:

Materials:

  • 2-(Prop-2-yn-1-yloxy)benzoic acid

  • Benzyl azide

  • Copper(I) iodide (CuI)

  • Sodium ascorbate

  • Solvent system (e.g., tert-butanol/water or DMF)

Instrumentation:

  • Reaction vial with a magnetic stir bar

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vial, dissolve 2-(prop-2-yn-1-yloxy)benzoic acid (1.0 eq) and benzyl azide (1.1 eq) in the chosen solvent system (e.g., a 1:1 mixture of tert-butanol and water).

  • Catalyst Addition: To the stirring solution, add sodium ascorbate (0.2 eq) followed by copper(I) iodide (0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The resulting triazole product can be purified by column chromatography or recrystallization.

Conclusion

2-(Prop-2-yn-1-yloxy)benzoic acid is a highly valuable and versatile building block for organic synthesis. Its bifunctional nature allows for a range of strategic applications, from the construction of complex heterocyclic systems via intramolecular cyclization to the modular assembly of larger molecules through click chemistry. The protocols detailed in this guide are designed to be robust and adaptable, providing a solid foundation for researchers to explore the full potential of this powerful synthon in their synthetic endeavors. The unique reactivity conferred by the ortho-disposed functional groups ensures that 2-(prop-2-yn-1-yloxy)benzoic acid will continue to be a relevant and enabling tool in the pursuit of novel chemical entities.

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  • National Center for Biotechnology Information. (n.d.). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. [Link]

  • Zhang, J., & Schmalz, H. G. (2006). Gold(I)‐Catalyzed Reaction of 1‐(1‐Alkynyl)‐cyclopropyl Ketones with Nucleophiles: A Modular Entry to Highly Substituted Furans. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]

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Copper-catalyzed azide-alkyne cycloaddition with 2-(Prop-2-yn-1-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-(Prop-2-yn-1-yloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of a "Click"

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the premier example of a "click chemistry" reaction, a concept introduced by K. B. Sharpless to describe reactions that are modular, high-yielding, and generate only inoffensive byproducts.[1][2][3] This reaction transforms terminal alkynes and azides into stable 1,4-disubstituted 1,2,3-triazoles with remarkable efficiency and specificity.[1] Unlike the uncatalyzed Huisgen cycloaddition which requires high temperatures and often yields a mixture of regioisomers, the copper-catalyzed variant proceeds rapidly at room temperature, is insensitive to aqueous conditions over a wide pH range (4-12), and is compatible with a vast array of functional groups, making it an invaluable tool for bioconjugation, drug discovery, and materials science.[1][4][5][6]

This guide focuses on the application of CuAAC with a particularly useful bifunctional reagent: 2-(Prop-2-yn-1-yloxy)benzoic acid . This molecule incorporates a terminal alkyne for the click reaction and a carboxylic acid handle. This dual functionality allows for the initial conjugation of the benzoic acid moiety to a target molecule (e.g., an amine on a protein or a free hydroxyl on a drug scaffold) via standard coupling chemistry, followed by the subsequent attachment of an azide-bearing probe, polymer, or biomolecule through the highly reliable CuAAC reaction. The resulting triazole linker is not merely a passive connector; it is a stable, aromatic unit that can mimic a peptide bond and contribute to the pharmacological profile of the final conjugate.[]

The Catalytic Heart: Mechanism of the CuAAC Reaction

Understanding the mechanism of the CuAAC is critical for optimizing reaction conditions and troubleshooting experiments. The reaction is significantly accelerated (by a factor of 10⁷ to 10⁸) compared to the uncatalyzed version.[4] The process is not a concerted cycloaddition but a stepwise pathway involving copper acetylide intermediates.[2][8]

The currently accepted mechanism, supported by density functional theory (DFT) calculations, involves the following key steps:[4][9]

  • Formation of the Active Catalyst: The reaction requires the copper(I) oxidation state. While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation. A more common and reliable method is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a mild reducing agent, most notably sodium ascorbate.[4][8][10]

  • Copper-Alkyne Coordination: The active Cu(I) catalyst coordinates with the terminal alkyne. In the presence of a base (or a ligand that can act as a base), the terminal alkyne proton is removed to form a key intermediate: the copper(I) acetylide.[8]

  • Azide Activation and Cyclization: The azide coordinates to the copper center. Mechanistic studies suggest a dinuclear copper transition state where one copper atom binds the acetylide and a second activates the azide.[4][8] This facilitates the formation of a six-membered copper metallacycle.[4]

  • Ring Contraction and Product Formation: The metallacycle undergoes ring contraction to a triazolyl-copper derivative.

  • Protonolysis: The final step is protonolysis (often by a proton sourced from the initial alkyne deprotonation), which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the Cu(I) catalyst, closing the catalytic cycle.[4][9]

CuAAC_Mechanism Figure 1: Simplified CuAAC Catalytic Cycle CuI Cu(I) Catalyst Alkyne R¹-C≡CH (2-(Prop-2-yn-1-yloxy)benzoic acid) Cu_Alkyne π-Complex Alkyne->Cu_Alkyne + Cu(I) Azide R²-N₃ Cu_Acetylide Copper Acetylide [Cu]-C≡C-R¹ Cu_Alkyne->Cu_Acetylide - H⁺ Metallacycle Six-Membered Cu Metallacycle Cu_Acetylide->Metallacycle + R²-N₃ Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->CuI Regeneration Product 1,2,3-Triazole Product Triazolyl_Cu->Product + H⁺ Workflow Figure 2: Experimental Workflow A Prepare Stock Solutions (Alkyne, Azide, CuSO₄, Ligand, Ascorbate) B Combine Alkyne, Azide, Solvent, and Buffer (if any) in reaction vessel A->B C Premix CuSO₄ and Ligand (e.g., 1:5 ratio) A->C D Add Cu/Ligand solution to the reaction mixture B->D C->D E Initiate reaction by adding fresh Sodium Ascorbate solution D->E F Incubate at Room Temperature (1-4 hours, with stirring) E->F G Monitor Reaction Progress (TLC, LC-MS) F->G H Workup & Purification (Extraction, Chromatography) G->H Upon Completion I Characterize Product (NMR, MS) H->I

Caption: Figure 2: Experimental Workflow.

2. Reaction Procedure (100 µmol scale)

  • To a 25 mL round-bottom flask, add 1.0 mL of the 100 mM 2-(Prop-2-yn-1-yloxy)benzoic acid solution in DMSO.

  • Add 1.0 mL of the 110 mM azide solution in DMSO.

  • Add 8.0 mL of a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).

  • In a separate microcentrifuge tube, premix the catalyst. Add 63 µL of 20 mM CuSO₄ and 125 µL of 50 mM THPTA ligand solution. [11]Vortex briefly.

  • Add the premixed catalyst solution to the flask containing the alkyne and azide.

  • Initiate the reaction by adding 250 µL of freshly prepared 100 mM sodium ascorbate solution. [11]The final concentrations will be approximately: 10 mM alkyne, 11 mM azide, 0.25 mM Cu, 1.25 mM Ligand, and 5 mM Ascorbate.

  • Seal the flask and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed (typically 1-4 hours).

3. Workup and Purification

  • Once the reaction is complete, dilute the mixture with 50 mL of water.

  • Acidify to pH ~2-3 with 1M HCl to protonate the carboxylic acid.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 1,2,3-triazole product.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
No or Low Reaction Yield 1. Inactive Cu(I) catalyst due to oxidation. 2. Impure reagents. 3. Biological substrate is sequestering the copper catalyst. [11]1. Ensure the sodium ascorbate solution is freshly prepared. De-gas solvents if necessary. Add more ascorbate. 2. Verify the purity of alkyne and azide starting materials. 3. Increase the concentration of the copper/ligand complex.
Formation of Side Products 1. Oxidative homocoupling of the alkyne (Glaser coupling). 2. Degradation of sensitive substrates.1. Ensure a sufficient excess of sodium ascorbate is present. [4] 2. Use a higher ligand-to-copper ratio (up to 5:1) to protect sensitive molecules from reactive oxygen species. [12]
Incomplete Reaction 1. Insufficient catalyst loading. 2. Steric hindrance from bulky substrates.1. Increase catalyst loading (e.g., from 1 mol% to 5 mol%). 2. Increase reaction time and/or gently heat the reaction (e.g., to 40-50 °C). Consider a more effective ligand. [13]
Precipitation in Buffer Copper-phosphate complexes can be insoluble. [11]Premix the copper sulfate and ligand solutions before adding them to a phosphate-based buffer. [11]Alternatively, use a non-coordinating buffer like HEPES or MOPS.

Applications in Drug Discovery and Chemical Biology

The use of bifunctional linkers like 2-(Prop-2-yn-1-yloxy)benzoic acid via the CuAAC reaction is a powerful strategy in modern pharmaceutical and biological research. [5][6]

  • Drug Discovery: Click chemistry is used to rapidly synthesize large libraries of compounds for high-throughput screening. [5][14]The triazole core itself is a "privileged" structure found in many antibacterial, antiviral, and anticancer agents. [5][14]* Bioconjugation: The carboxylic acid handle can be used to attach the alkyne to proteins, peptides, or nucleic acids. The subsequent click reaction with an azide-functionalized fluorescent dye, affinity tag (like biotin), or polyethylene glycol (PEG) chain allows for precise biomolecule labeling and modification. [8][12][14]* PROTACs and ADCs: The triazole linkage is increasingly used as a stable and efficient linker in advanced therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), connecting the targeting moiety to the active payload. []* Chemical Probes: This specific alkyne can be incorporated into pharmacophores to create chemical probes for target identification and validation, allowing for the subsequent attachment of reporter tags. By providing a robust and orthogonal chemical handle, 2-(Prop-2-yn-1-yloxy)benzoic acid serves as a versatile building block, empowering researchers to assemble complex molecular architectures with unparalleled ease and precision.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. Retrieved from [Link]

  • Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Mondal, B., & Roy, P. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(9), 5548-5561. Retrieved from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153-162. Retrieved from [Link]

  • Pascual-Alfonso, E., & Galiana, G. (2018). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 16(10), 1555-1593. Retrieved from [Link]

  • G, S., & S, A. (2017). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. ACS Chemical Biology, 12(10), 2537-2559. Retrieved from [Link]

  • Jiang, X., Hao, G., & Wang, L. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 12(8), 777-789. Retrieved from [Link]

  • Google Patents. (n.d.). US4431840A - Process for preparing 2-benzoylbenzoic acids.
  • Ogata, K., Fukuzawa, S. I., & Hiroki, H. (2013). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters, 15(18), 4884-4887. Retrieved from [Link]

  • Lab Manager. (2025, February 12). Innovative Click Chemistry Method Revolutionizes Drug Development. Retrieved from [Link]

  • Doi, I., & Okuno, T. (2013). 4-(Prop-2-yn-1-yloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(1), o125. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN108467342B - Method for synthesizing benzoic acid compound by oxidizing benzyl alcohol compound under assistance of ultrasonic waves.

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Application Notes and Protocols for Protein Labeling Using Alkyne-Functionalized Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Trifunctional Tool for Illuminating Protein Interactions

In the intricate landscape of cellular biology and drug discovery, understanding protein-ligand interactions is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture these interactions, providing a snapshot of the binding event in a native biological context[1][2][3]. When coupled with the bioorthogonal reactivity of click chemistry, PAL becomes an exceptionally versatile tool for identifying and characterizing protein targets[4][5].

This guide details the application of a trifunctional chemical probe scaffold based on a propargyloxy-substituted benzoic acid backbone. While the user initially inquired about 2-(Prop-2-yn-1-yloxy)benzoic acid, the para-substituted isomer, particularly in the form of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid , is more extensively documented and serves as an exemplary reagent for these applications[6][7]. This compound masterfully integrates three key functionalities into a single molecule:

  • A Carboxylic Acid Handle: This provides a versatile point of attachment for conjugating the probe to a ligand or pharmacophore of interest.

  • A Photoactivatable Benzophenone Moiety: Upon UV irradiation, this group forms a highly reactive species that covalently cross-links with nearby amino acid residues of the interacting protein[8][9][10].

  • A Terminal Alkyne Group: This serves as a bioorthogonal handle for the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," enabling the attachment of various reporter tags for detection and enrichment[11][12].

These application notes will provide a comprehensive overview of the principles, experimental workflows, and detailed protocols for utilizing this class of compounds in both in vitro and in cellulo protein labeling experiments.

Chemical and Physical Properties

A thorough understanding of the labeling reagent's properties is crucial for successful experimental design. Below is a summary of the key characteristics of the exemplary trifunctional probe, 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid.

PropertyValueSource
Molecular Formula C17H12O4[6]
Molecular Weight 280.28 g/mol [6]
CAS Number 1236196-77-2[6]
Purity >96%[6]

Mechanism of Action: A Two-Stage Process

The utility of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid and its derivatives in protein labeling is rooted in a sequential, two-stage mechanism: photo-crosslinking followed by bioorthogonal ligation.

Stage 1: Photoaffinity Labeling

The process begins with the incubation of the photoaffinity probe (the benzoic acid derivative conjugated to a ligand of interest) with the biological sample, allowing for the non-covalent binding of the probe to its target protein(s)[1][13]. Subsequent exposure to UV light (typically around 350-360 nm) excites the benzophenone moiety, leading to the formation of a reactive triplet diradical[10]. This species can then abstract a hydrogen atom from a nearby amino acid residue, resulting in the formation of a stable covalent bond between the probe and the protein[8][10]. This covalent capture is the cornerstone of photoaffinity labeling, as it preserves the transient protein-ligand interaction for subsequent analysis[2].

Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Following the photo-crosslinking event, the alkyne handle on the now covalently bound probe is available for a highly specific and efficient click reaction with an azide-functionalized reporter molecule[5][14]. This reporter can be a fluorescent dye for imaging applications or a biotin tag for affinity purification and subsequent mass spectrometry-based proteomic analysis[1][15]. The CuAAC reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes[12].

Experimental Workflow Overview

The general workflow for utilizing alkyne-functionalized benzoic acid-based photoaffinity probes can be visualized as follows:

experimental_workflow cluster_probe_synthesis Probe Synthesis cluster_labeling Labeling cluster_detection Detection & Analysis Probe_Synthesis 1. Synthesize Photoaffinity Probe (Ligand + Benzoic Acid Derivative) Incubation 2. Incubate Probe with Biological Sample Probe_Synthesis->Incubation UV_Irradiation 3. UV Irradiation (Photo-crosslinking) Incubation->UV_Irradiation Click_Chemistry 4. Click Chemistry (Attach Reporter Tag) UV_Irradiation->Click_Chemistry Analysis 5. Analysis (Fluorescence Imaging or MS) Click_Chemistry->Analysis

Figure 1: General experimental workflow for protein labeling.

Detailed Protocols

Protocol 1: Synthesis of a Photoaffinity Probe

This protocol provides a general method for conjugating a ligand containing a primary amine to the carboxylic acid handle of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid.

Materials:

  • 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid

  • Amine-containing ligand of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Appropriate solvents for purification (e.g., dichloromethane, ethyl acetate, hexanes)

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid: a. Dissolve 1.1 equivalents of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid and 1.1 equivalents of NHS in anhydrous DMF. b. Add 1.1 equivalents of DCC to the solution and stir at room temperature for 2-4 hours. c. Monitor the reaction by TLC until the starting benzoic acid is consumed. d. Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and use the filtrate containing the NHS-activated ester directly in the next step.

  • Coupling to the Amine-Containing Ligand: a. Dissolve 1 equivalent of the amine-containing ligand in anhydrous DMF. b. Add 2-3 equivalents of TEA to the ligand solution. c. Slowly add the NHS-activated ester solution from step 1d to the ligand solution. d. Stir the reaction mixture at room temperature overnight. e. Monitor the reaction by TLC.

  • Purification: a. Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). b. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. c. Purify the crude product by silica gel column chromatography to obtain the final photoaffinity probe.

  • Characterization: a. Confirm the structure and purity of the synthesized probe using techniques such as NMR and mass spectrometry.

Protocol 2: In Vitro Photoaffinity Labeling of a Purified Protein

Materials:

  • Synthesized photoaffinity probe

  • Purified target protein in a suitable buffer (e.g., PBS or HEPES)

  • UV lamp (365 nm)

  • Azide-functionalized reporter tag (e.g., Azide-Biotin or a fluorescent azide)

  • Click chemistry reagents (see Protocol 4)

  • SDS-PAGE materials

  • Fluorescence gel scanner or Western blotting reagents for biotin detection

Procedure:

  • Incubation: a. In a microcentrifuge tube, combine the purified protein (final concentration 1-10 µM) and the photoaffinity probe (final concentration 1-50 µM, to be optimized) in a total volume of 50-100 µL. b. Include a control sample without the photoaffinity probe and another control sample with a competing ligand to demonstrate specificity. c. Incubate the mixture for 30-60 minutes at room temperature or 4°C to allow for binding.

  • UV Cross-linking: a. Place the tubes on ice, open the caps, and irradiate with a 365 nm UV lamp at a close distance for 15-60 minutes. The optimal irradiation time should be determined empirically.

  • Click Chemistry Ligation: a. Proceed with the CuAAC reaction as detailed in Protocol 4 to attach the desired reporter tag.

  • Analysis: a. Add SDS-PAGE loading buffer to the samples and boil for 5 minutes. b. Separate the proteins by SDS-PAGE. c. If a fluorescent azide was used, visualize the labeled protein directly using a fluorescence gel scanner. d. If Azide-Biotin was used, transfer the proteins to a membrane and perform a Western blot using streptavidin-HRP for detection.

Protocol 3: In Cellulo Photoaffinity Labeling

Materials:

  • Cultured cells expressing the target protein

  • Synthesized photoaffinity probe

  • Cell culture medium

  • PBS

  • UV lamp (365 nm)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents (see Protocol 4)

Procedure:

  • Probe Incubation: a. Culture cells to the desired confluency. b. Replace the culture medium with fresh medium containing the photoaffinity probe (final concentration 1-50 µM, to be optimized). c. Include appropriate controls, such as a vehicle-only control and a competition control with an excess of unlabeled ligand. d. Incubate the cells for 1-4 hours at 37°C in a CO2 incubator.

  • UV Cross-linking: a. Wash the cells twice with ice-cold PBS to remove the excess probe. b. Add a thin layer of PBS to keep the cells hydrated. c. Place the culture dish on ice and irradiate with a 365 nm UV lamp for 5-30 minutes.

  • Cell Lysis: a. After irradiation, lyse the cells directly in the dish using an appropriate lysis buffer. b. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation.

  • Click Chemistry and Analysis: a. Use the clarified lysate for the CuAAC reaction (Protocol 4) to attach the reporter tag. b. Analyze the labeled proteins by SDS-PAGE and subsequent in-gel fluorescence scanning or Western blotting, as described in Protocol 2.

Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted for labeling proteins in cell lysates or purified protein solutions[14][16].

Materials:

  • Alkyne-labeled protein sample (from Protocol 2 or 3)

  • Azide-reporter tag (e.g., Azide-Biotin or fluorescent azide), 10 mM stock in DMSO

  • Tris(2-carboxyethyl)phosphine (TCEP), 50 mM stock in water (freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 10 mM stock in DMSO

  • Copper(II) sulfate (CuSO4), 50 mM stock in water

  • Sodium ascorbate, 100 mM stock in water (freshly prepared)

Procedure:

  • To 50 µL of your alkyne-labeled protein sample (e.g., cell lysate at 1-5 mg/mL), add the following reagents in order: a. 1 µL of the 10 mM azide-reporter stock solution (final concentration ~200 µM). b. 1 µL of the 50 mM TCEP stock solution (final concentration ~1 mM). c. 1 µL of the 10 mM TBTA stock solution (final concentration ~200 µM). d. 1 µL of the 50 mM CuSO4 stock solution (final concentration ~1 mM). e. 1 µL of the 100 mM sodium ascorbate stock solution (final concentration ~2 mM).

  • Vortex the reaction mixture gently and incubate at room temperature for 1 hour.

  • The sample is now ready for downstream analysis (e.g., SDS-PAGE) or enrichment.

Detection and Analysis of Labeled Proteins

The choice of analytical method depends on the experimental goals and the reporter tag used.

detection_analysis cluster_fluorescence Fluorescence Detection cluster_ms Mass Spectrometry Labeled_Protein Alkyne-Labeled Protein + Azide-Reporter Tag SDS_PAGE SDS-PAGE Labeled_Protein->SDS_PAGE Microscopy Fluorescence Microscopy (for in-cell labeling) Labeled_Protein->Microscopy Enrichment Biotin-Streptavidin Enrichment Labeled_Protein->Enrichment In_Gel_Fluorescence In-Gel Fluorescence Scanning SDS_PAGE->In_Gel_Fluorescence Digestion On-Bead or In-Gel Digestion Enrichment->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Database Search & Site Identification LC_MSMS->Data_Analysis

Figure 2: Detection and analysis pathways for labeled proteins.

Fluorescence-Based Detection

When a fluorescent azide is used, labeled proteins can be directly visualized.

  • In-gel Fluorescence: After separation by SDS-PAGE, the gel can be imaged using a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore. This provides a direct readout of the molecular weights of the labeled proteins.

  • Fluorescence Microscopy: For in cellulo labeling experiments, fluorescence microscopy can be used to visualize the subcellular localization of the labeled proteins.

Mass Spectrometry-Based Proteomic Analysis

For unbiased identification of protein targets, a biotin reporter tag is typically used, followed by enrichment and mass spectrometry[17][18].

Protocol 5: Enrichment of Biotinylated Proteins and Sample Preparation for Mass Spectrometry

Materials:

  • Biotinylated protein lysate (from Protocol 4)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

  • Elution buffer (e.g., SDS-PAGE loading buffer or a buffer compatible with on-bead digestion)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Enrichment: a. Incubate the biotinylated lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation. b. Pellet the beads by centrifugation and discard the supernatant. c. Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion: a. Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate). b. Reduce the proteins with DTT (e.g., 10 mM at 56°C for 30 minutes). c. Alkylate the cysteines with IAA (e.g., 20 mM at room temperature in the dark for 30 minutes). d. Add trypsin and incubate overnight at 37°C. e. Collect the supernatant containing the digested peptides.

  • LC-MS/MS Analysis: a. Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: a. Search the acquired MS/MS spectra against a protein database to identify the enriched proteins. b. For identifying the cross-linking site, specialized software can be used to search for peptide spectra containing the mass modification corresponding to the remnant of the photoaffinity probe.

Causality and Trustworthiness in Experimental Design

A well-designed experiment incorporates controls to ensure the validity of the results.

  • Competition Control: The inclusion of a competitor ligand that is known to bind to the target protein should reduce the labeling signal, demonstrating the specificity of the interaction.

  • No UV Control: A sample that is not exposed to UV light should show no covalent labeling, confirming that the cross-linking is light-dependent.

  • No Probe Control: A sample without the photoaffinity probe should not produce a signal, ensuring that the observed signal is not an artifact.

  • Click Chemistry Controls: A reaction without the copper catalyst or the azide-reporter should not yield a labeled product, validating the click reaction's components.

By explaining the "why" behind each step and incorporating these self-validating systems, researchers can have high confidence in their findings. For instance, the stringent washing steps during the enrichment of biotinylated proteins are crucial to minimize the identification of false-positive interactors[18].

Conclusion

The use of alkyne-functionalized benzoic acid derivatives, such as 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid, as trifunctional scaffolds for photoaffinity labeling offers a robust and versatile platform for the study of protein-ligand interactions. The combination of a conjugatable handle, a photo-crosslinking moiety, and a bioorthogonal reporter tag in a single molecule streamlines the experimental workflow from probe synthesis to target identification. The detailed protocols and conceptual framework provided in these application notes are intended to empower researchers to successfully apply this powerful technology in their own investigations, ultimately contributing to a deeper understanding of complex biological systems and accelerating the pace of drug discovery.

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  • ResearchGate. (n.d.). 4-(Prop-2-yn-1-yloxy)benzaldehyde. Retrieved from [Link]

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  • ACS Publications. (2023). Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents. ACS Omega. Retrieved from [Link]

  • CD BioSciences. (n.d.). 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid, 90%. Retrieved from [Link]

  • MDPI. (n.d.). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Retrieved from [Link]

  • PubMed Central. (n.d.). Photoaffinity labeling in target- and binding-site identification. Retrieved from [Link]

  • ResearchGate. (n.d.). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Retrieved from [Link]

  • PubMed Central. (n.d.). Site-Specific Protein Labeling and Generation of Defined Ubiquitin-Protein Conjugates Using an Asparaginyl Endopeptidase. Retrieved from [Link]

  • ACS Publications. (2016). Protein–Ligand Interaction Detection with a Novel Method of Transient Induced Molecular Electronic Spectroscopy (TIMES): Experimental and Theoretical Studies. Retrieved from [Link]

  • Wiley Online Library. (n.d.). A Highly Efficient Click Linker for Enrichment of Alkyne‐Tagged Proteins in Living Cells. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis and biological evaluation of photoaffinity probes of antiangiogenic homoisoflavonoids. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Photoaffinity Labeling (PAL). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Retrieved from [Link]

  • MDPI. (n.d.). Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. Retrieved from [Link]

  • ACS Publications. (2009). Selective Enrichment of Azide-Containing Peptides from Complex Mixtures. Journal of Proteome Research. Retrieved from [Link]

  • Ask this paper. (2024). site-specific-protein-labeling-recent-progress. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • ACS Publications. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry. Retrieved from [Link]

  • Med Chem 101. (n.d.). Click Chemistry. Retrieved from [Link]

  • YouTube. (2022). Live-cell Photoaffinity Labeling:Binding Proteins (Native Environment). Retrieved from [Link]

  • CSH Protocols. (n.d.). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Retrieved from [Link]

  • YouTube. (2019). R5. Overview of Cross-Linking, Including Photo-Reactive Cross-Linking Methods. Retrieved from [Link]

  • Nature. (2012). Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction. Retrieved from [Link]

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Application Notes and Protocols: 2-(Prop-2-yn-1-yloxy)benzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

A Forward-Looking Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

2-(Prop-2-yn-1-yloxy)benzoic acid is a bifunctional molecule poised for significant contributions to the field of materials science. Its structure, featuring a carboxylic acid and a terminal alkyne group in an ortho configuration on a benzene ring, offers a unique spatial arrangement of reactive sites. This guide provides a comprehensive overview of its potential applications, drawing upon established principles of polymer chemistry and surface science, and offers detailed protocols to empower researchers to explore its utility. While specific literature on the ortho isomer is emerging, we will leverage the extensive research on its para counterpart, 4-(prop-2-yn-1-yloxy)benzoic acid, to provide robust foundational methodologies.

The terminal alkyne functionality makes 2-(prop-2-yn-1-yloxy)benzoic acid an ideal candidate for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the covalent attachment of this molecule to a wide range of substrates, from small molecules to large polymers and surfaces. The carboxylic acid group provides a handle for traditional polymerization techniques, such as polyesterification, and for anchoring to surfaces. This dual functionality opens doors to the creation of novel polymers, functionalized surfaces, and advanced drug delivery systems.

Physicochemical Properties and Handling

PropertyValueSource
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
AppearanceWhite to off-white solidInferred from related compounds
SolubilitySoluble in many organic solvents (e.g., DMF, DMSO, THF)General chemical knowledge
StorageStore in a cool, dry place away from light and moistureGeneral chemical handling guidelines

Safety Precautions: Handle 2-(prop-2-yn-1-yloxy)benzoic acid in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of 2-(Prop-2-yn-1-yloxy)benzoic Acid

The synthesis of 2-(prop-2-yn-1-yloxy)benzoic acid can be readily achieved through a Williamson ether synthesis, a reliable and well-established method.

SalicylicAcid Salicylic Acid Reaction Williamson Ether Synthesis SalicylicAcid->Reaction PropargylBromide Propargyl Bromide PropargylBromide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product 2-(Prop-2-yn-1-yloxy)benzoic Acid Acidification Acidification (e.g., HCl) Acidification->Product Intermediate Intermediate Salt Reaction->Intermediate Intermediate->Acidification Monomer 2-(Prop-2-yn-1-yloxy)benzoic Acid Polymerization Polymerization Monomer->Polymerization Polyester Alkyne-Functionalized Polyester Polymerization->Polyester ClickReaction Click Chemistry (CuAAC) Polyester->ClickReaction FunctionalPolymer Functionalized Polyester ClickReaction->FunctionalPolymer AzideMolecule Azide-Containing Molecule (e.g., PEG-N3, Fluorescent Dye-N3) AzideMolecule->ClickReaction Substrate Substrate with Surface Hydroxyls (e.g., SiO2, Glass) Silanization Silanization with Aminosilane Substrate->Silanization AmineSurface Amine-Functionalized Surface Silanization->AmineSurface Coupling Carbodiimide Coupling AmineSurface->Coupling AlkyneSurface Alkyne-Functionalized Surface Coupling->AlkyneSurface ClickableMolecule 2-(Prop-2-yn-1-yloxy)benzoic Acid ClickableMolecule->Coupling ClickReaction Click Chemistry (CuAAC) AlkyneSurface->ClickReaction FunctionalSurface Functionalized Surface ClickReaction->FunctionalSurface AzideMolecule Azide-Containing Molecule AzideMolecule->ClickReaction

Troubleshooting & Optimization

Optimization of click reactions with 2-(Prop-2-yn-1-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions with 2-(Prop-2-yn-1-yloxy)benzoic acid.

Welcome to the Technical Support Center for optimizing your click reactions involving 2-(Prop-2-yn-1-yloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile building block for bioconjugation, material science, or probe development. As Senior Application Scientists, we understand that even a robust reaction like CuAAC can present unique challenges when using functionalized reagents. This document provides in-depth troubleshooting, FAQs, and validated protocols to ensure your success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of 2-(Prop-2-yn-1-yloxy)benzoic acid in CuAAC reactions.

Q1: What makes 2-(Prop-2-yn-1-yloxy)benzoic acid a useful reagent for click chemistry?

A1: This molecule is a trifunctional building block. It possesses:

  • A terminal alkyne , the reactive handle for the CuAAC reaction.

  • A carboxylic acid , which can be used as a synthetic handle for conjugation to amines (via amide bond formation) or for modulating solubility.

  • An aromatic ring , providing a rigid scaffold.

This combination makes it ideal for applications like linking a payload to a biological molecule or creating functionalized materials.

Q2: Will the carboxylic acid group interfere with the copper catalyst?

A2: This is a common concern, but in the case of CuAAC, the opposite is often true. Research has demonstrated that carboxylic acids, including benzoic acid, can actually promote the copper(I)-catalyzed azide-alkyne cycloaddition.[1] The acidic proton can facilitate the protonolysis step that releases the triazole product and regenerates the catalyst, thereby accelerating the catalytic cycle. However, at high concentrations or under certain pH conditions, the carboxylate could potentially chelate the copper, making the use of a stabilizing ligand advisable.

Q3: What is the fundamental mechanism of the CuAAC reaction?

A3: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient variant of the Huisgen 1,3-dipolar cycloaddition.[2] The Cu(I) catalyst orchestrates the reaction between a terminal alkyne and an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[3][4] The reaction is characterized by its high yield, broad functional group tolerance, and mild, often aqueous, reaction conditions.[3]

Diagram: The CuAAC Catalytic Cycle

CuAAC_Cycle cluster_inputs Reactants cluster_outputs Product CuI Cu(I) Catalyst Acetylide Cu(I)-Acetylide Intermediate CuI->Acetylide + Alkyne Alkyne R-C≡CH (2-(Prop-2-yn-1-yloxy)benzoic acid) Azide R'-N3 Product 1,4-Triazole Product Cu_Triazolide Copper-Triazolide Intermediate Acetylide->Cu_Triazolide + Azide Cu_Triazolide->CuI Regenerates Catalyst Cu_Triazolide->Product Protonolysis

Caption: Simplified catalytic cycle of the CuAAC reaction.

Part 2: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section is structured to help you diagnose and solve common problems.

Issue 1: Low or No Product Yield

Q: My reaction has failed or is giving very low yield. What are the most likely causes?

A: Low yield is the most common issue and can stem from several factors. Systematically check the following:

1. Catalyst Inactivity (Oxidation):

  • The Problem: The active catalyst is Cu(I). It is highly susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[5]

  • The Cause: Insufficient reducing agent or failure to deoxygenate the reaction mixture.

  • The Solution:

    • Use a Reducing Agent: Always include a fresh solution of a reducing agent like sodium ascorbate. A slight excess (2-5 equivalents relative to copper) is recommended to prevent oxidative homocoupling of the alkyne.[3]

    • Deoxygenate: Before adding the copper catalyst, thoroughly sparge your solvent and reaction mixture with an inert gas (argon or nitrogen) for 15-30 minutes.[6]

    • Use a Ligand: Employ a Cu(I)-stabilizing ligand. This is one of the most effective ways to protect the catalyst and accelerate the reaction.[5][7]

2. Reagent Quality and Stoichiometry:

  • The Problem: One of your starting materials may be degraded or impure.

  • The Cause: Improper storage of the azide (light/heat sensitive) or alkyne. Inaccurate measurement of reagents.

  • The Solution:

    • Verify the purity of your 2-(prop-2-yn-1-yloxy)benzoic acid and your azide partner via NMR or LC-MS.

    • Use a slight excess (1.1-1.2 equivalents) of the more easily accessible reagent to drive the reaction to completion.

    • Perform a test reaction with simple, reliable partners like benzyl azide and phenylacetylene to confirm your catalyst system and solvent are viable.[8]

3. Catalyst Sequestration:

  • The Problem: If you are conjugating to a complex biomolecule (e.g., a protein with histidine or cysteine residues), it may chelate and sequester the copper catalyst, rendering it inactive.[8][9]

  • The Cause: Functional groups on the substrate binding strongly to copper.

  • The Solution:

    • Increase Catalyst/Ligand Load: Incrementally increase the concentration of the copper/ligand complex.

    • Use a Sacrificial Metal: Adding Zn(II) has been shown to sometimes release active copper from sequestering sites.[8]

Troubleshooting_Low_Yield

Sources

Technical Support Center: Enhancing the Solubility of 2-(Prop-2-yn-1-yloxy)benzoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(prop-2-yn-1-yloxy)benzoic acid and its conjugates. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile linker in their work. The inherent physicochemical properties of this aromatic carboxylic acid, combined with the diverse nature of potential conjugation partners, frequently lead to challenges in aqueous solubility.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles. Our approach is rooted in foundational chemical principles to not only solve immediate precipitation issues but also to empower you to proactively design more soluble constructs and formulations.

Understanding the Core Challenge: Why Solubility is an Issue

The 2-(prop-2-yn-1-yloxy)benzoic acid scaffold contains a rigid, aromatic benzoic acid core. While the carboxylic acid group offers a handle for ionization, the overall structure is predominantly hydrophobic. When you conjugate this molecule to other proteins, peptides, or small molecules—which may themselves have limited solubility—the resulting conjugate often exhibits poor aqueous solubility. This is a common issue in drug discovery, with over 40% of new chemical entities being practically insoluble in water[1].

The key to solving this lies in manipulating the equilibrium between the solid state and the dissolved state. This guide will walk you through the primary strategies to achieve this: pH modification, formulation with co-solvents and excipients, and structural modification.

Troubleshooting Guide: From Precipitation to Clear Solution

This section is formatted as a series of common problems and their detailed solutions. We explain the underlying science for each recommendation to help you make informed decisions in your experiments.

Q1: My conjugate immediately precipitated when I diluted my DMSO stock into an aqueous buffer (e.g., PBS pH 7.4). What happened and what should I do?

This is the most common solubility issue. It occurs because the conjugate is highly soluble in a polar aprotic solvent like DMSO but has very low solubility in a neutral aqueous environment. The sudden solvent switch causes the compound to crash out of the solution.

Causality: At neutral pH, the carboxylic acid group of the benzoic acid moiety is largely in its protonated, neutral form (R-COOH). This form is significantly less polar and thus less soluble in water than its deprotonated, anionic salt form (R-COO⁻).

Immediate Troubleshooting Steps:

  • Do Not Discard: The precipitate is likely your valuable compound. Centrifuge the sample, remove the supernatant, and you can attempt to redissolve the pellet.

  • Adjust the pH: The most effective first step is to increase the pH of your aqueous buffer. Prepare a buffer solution with a pH 1.5 to 2 units above the estimated pKa of the benzoic acid group (typically around 4-5). A buffer like sodium bicarbonate (pH ~8.3) or HEPES (pH 8.0) is a good starting point. The increased pH will deprotonate the carboxylic acid, forming the much more soluble carboxylate salt[2][3][4].

  • Incorporate a Co-solvent: If pH adjustment alone is insufficient, prepare your final aqueous solution containing a small percentage of a water-miscible organic solvent. This is known as cosolvency[5].

    • Start with 1-5% DMSO or ethanol in your final buffer.

    • For more stubborn compounds, consider solvents like polyethylene glycol 400 (PEG 400) or propylene glycol (PG)[5][6].

  • Gentle Energy Input: After making the adjustments above, use a vortex mixer or a sonicator bath on a low setting to provide energy to overcome the activation barrier of dissolution. Be cautious with sonication if your conjugate includes sensitive biomolecules like proteins.

Q2: How can I systematically screen for the optimal solvent and pH conditions for my conjugate?

A systematic approach saves time and material. We recommend a two-pronged strategy focusing on pH and co-solvent screening.

Strategy A: pH-Solubility Profiling

This experiment will reveal the pH at which your conjugate's solubility dramatically increases.

Experimental Protocol: pH-Solubility Profiling

  • Prepare Buffers: Create a series of buffers covering a relevant pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Add Excess Compound: Dispense a small, known amount of your solid conjugate into microcentrifuge tubes. Ensure this amount is in excess of its expected solubility.

  • Add Buffers: Add a fixed volume (e.g., 500 µL) of each buffer to a corresponding tube.

  • Equilibrate: Place the tubes on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution reaches equilibrium.

  • Separate Solid from Solution: Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes to pellet all undissolved solid.

  • Quantify Soluble Fraction: Carefully remove a known volume of the supernatant. Quantify the concentration of the dissolved conjugate using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry against a standard curve).

  • Plot the Data: Plot solubility (in µg/mL or µM) versus pH. The resulting curve will typically show a sharp increase in solubility as the pH surpasses the pKa.

cluster_workflow pH-Solubility Profiling Workflow A Prepare Buffers (pH 4-9) B Add Excess Solid Conjugate A->B C Equilibrate (24h, 25°C) B->C D Centrifuge to Separate Solid C->D E Quantify Concentration in Supernatant D->E F Plot Solubility vs. pH E->F

Caption: Workflow for determining a compound's pH-solubility profile.

Strategy B: Co-solvent Screening

This helps identify a suitable formulation for stock solutions and final assay conditions, especially if pH manipulation is not an option (e.g., for physiological assays).

Comparative Co-Solvent Solubility Data (Hypothetical Conjugate)

Solvent System (in PBS, pH 7.4)Solubility (µg/mL)Observations
100% Aqueous Buffer< 1Immediate precipitation
1% DMSO15Hazy, some precipitate after 1h
5% DMSO80Clear solution, stable > 24h
5% Ethanol55Clear initially, slight haze after 4h
10% PEG 400120Clear solution, stable > 24h
5% (w/v) Cyclodextrin (HP-β-CD)95Clear solution, stable > 24h

This table illustrates how different formulation agents can dramatically improve solubility.

Q3: Are there any chemical modifications I can make to future versions of my conjugate to inherently improve solubility?

Yes, this is a proactive strategy known as lead optimization in drug discovery. Small structural changes can have a large impact.

Causality: Solubility is a balance between the energy required to break the compound's crystal lattice and the energy gained from its solvation. By adding polar, flexible, or ionizable groups, you can disrupt crystal packing and improve solvation in water[7].

Recommended Modifications:

  • Incorporate Polar, Flexible Linkers: Instead of conjugating directly to the benzoic acid, consider inserting a short, hydrophilic linker, such as a polyethylene glycol (PEG) chain. Even a few PEG units can significantly improve aqueous solubility and reduce aggregation[8].

  • Add Ionizable Groups: If your conjugation partner allows, add another acidic or basic functional group. For example, incorporating a basic amine that will be protonated at physiological pH can introduce a positive charge, complementing the negative charge from the carboxylate and improving overall solubility[4].

  • Prodrug Approach: Convert the carboxylic acid to a more soluble ester prodrug, for example, by linking it to a phosphate or an amino acid. This ester would then be cleaved by enzymes in a cellular or in vivo environment to release the active conjugate[9][10].

cluster_solubility Solubility Enhancement Strategies cluster_formulation Formulation cluster_modification Chemical Modification Base Poorly Soluble Conjugate R-COOH pH pH Base:f1->pH Improves Solubility CoSolvent Co-Solvents (DMSO, PEG) Base:f1->CoSolvent Improves Solubility Excipient Excipients (Cyclodextrin) Base:f1->Excipient Improves Solubility PEG Add Linker (PEG)n-R-COOH Base:f1->PEG Improves Solubility Prodrug Prodrug R-CO-Linker-PO₃²⁻ Base:f1->Prodrug Improves Solubility

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Technical Support Center: 2-(Prop-2-yn-1-yloxy)benzoic Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Prop-2-yn-1-yloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during bioconjugation experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific understanding.

Frequently Asked Questions (FAQs)

Q1: What is 2-(Prop-2-yn-1-yloxy)benzoic acid and what are its primary applications in bioconjugation?

2-(Prop-2-yn-1-yloxy)benzoic acid is a bifunctional linker molecule. It features two key reactive groups: a carboxylic acid and a terminal alkyne.

  • The carboxylic acid allows for covalent attachment to primary amines (e.g., lysine residues on proteins) through the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid to an N-hydroxysuccinimide (NHS) ester.[1][2]

  • The terminal alkyne serves as a handle for "click chemistry," most commonly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3] This enables the subsequent attachment of a molecule of interest (e.g., a fluorescent dye, a drug molecule, or a purification tag) that has been functionalized with an azide group.

The ortho-position of the propargyloxy group relative to the carboxylic acid may influence the reactivity of both functional groups due to steric effects.[4]

Q2: What are the main advantages of using 2-(Prop-2-yn-1-yloxy)benzoic acid for bioconjugation?

The primary advantages of this reagent lie in its ability to facilitate a two-step conjugation strategy, which can offer greater control and flexibility in designing complex bioconjugates. This approach allows for the modification of a biomolecule with a stable alkyne handle, which can then be reacted in a highly specific and efficient manner with an azide-containing molecule. The resulting triazole linkage from click chemistry is exceptionally stable under a wide range of biological conditions.[5]

Q3: Should I use CuAAC or SPAAC for the "click" reaction step?

The choice between CuAAC and SPAAC depends on the nature of your biomolecule and the experimental context.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requires a Cu(I) catalyst, typically generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate.[6]No catalyst is required.[7][8]
Kinetics Generally faster reaction rates.[7]Typically slower than CuAAC, though newer strained alkynes have improved kinetics.[7]
Biocompatibility The copper catalyst can be toxic to cells and can cause damage to some biomolecules through the generation of reactive oxygen species (ROS).[9]Highly biocompatible as it avoids the use of a cytotoxic metal catalyst.[][11]
Side Reactions Potential for ROS-mediated damage to the biomolecule and alkyne homo-coupling (Glaser coupling).[6]Some strained alkynes can be lipophilic and may exhibit non-specific binding to proteins or cell membranes.[12]

Recommendation: For in vitro conjugations with purified proteins that are not sensitive to copper, CuAAC is often a good choice due to its speed. For experiments in living cells or with biomolecules that are sensitive to metal ions or oxidative damage, SPAAC is the preferred method.[8][11]

Troubleshooting Guide

Problem 1: Low Yield of Amide Bond Formation (Activation and Conjugation Step)

Symptoms:

  • Low degree of labeling of the biomolecule with the alkyne linker, as determined by mass spectrometry or other analytical methods.

  • Presence of unreacted biomolecule after the conjugation reaction.

Potential Causes and Solutions:

  • Hydrolysis of the NHS ester: NHS esters are susceptible to hydrolysis in aqueous buffers, especially at neutral to alkaline pH.[13][14] This hydrolysis reaction competes with the desired reaction with the primary amines on your biomolecule.

    • Solution: Perform the NHS ester activation of 2-(Prop-2-yn-1-yloxy)benzoic acid in an anhydrous organic solvent (e.g., DMF or DMSO) immediately before adding it to the aqueous solution of your biomolecule. Minimize the time the activated linker is in the aqueous buffer before the conjugation is complete. It is also advisable to perform the conjugation at a slightly alkaline pH (7.5-8.5) to ensure the primary amines on the biomolecule are deprotonated and nucleophilic, but be aware that higher pH will also accelerate hydrolysis.

  • Inefficient Activation of the Carboxylic Acid: The activation of the carboxylic acid with EDC/NHS may be incomplete.

    • Solution: Ensure that your EDC and NHS reagents are fresh and have been stored under anhydrous conditions. Use a slight excess of EDC and NHS relative to the 2-(Prop-2-yn-1-yloxy)benzoic acid.

  • Steric Hindrance: The ortho-position of the propargyloxy group may sterically hinder the approach of the biomolecule's amine to the activated NHS ester.[15][16]

    • Solution: Increase the reaction time and/or the concentration of the activated linker. If low yields persist, consider using a linker with a longer spacer between the benzoic acid and the alkyne, or a para-substituted isomer if your application allows.

  • Suboptimal Buffer Conditions: The presence of nucleophilic buffers (e.g., Tris) can compete with the amines on your biomolecule for reaction with the NHS ester.

    • Solution: Use non-nucleophilic buffers such as PBS or HEPES for the conjugation reaction.

Problem 2: Low Yield or Failure of the CuAAC Reaction

Symptoms:

  • Incomplete conjugation of the azide-functionalized molecule to the alkyne-labeled biomolecule.

  • Detection of both the alkyne-labeled biomolecule and the free azide-molecule after the reaction.

Potential Causes and Solutions:

  • Oxidation of the Cu(I) Catalyst: The active catalyst in CuAAC is Cu(I). In the presence of oxygen, it can be readily oxidized to the inactive Cu(II) state.

    • Solution: Ensure that a sufficient excess of a reducing agent, such as sodium ascorbate, is present in the reaction mixture. Degassing the buffer before use can also be beneficial.

  • Copper Sequestration by the Biomolecule: Proteins containing residues with high affinity for copper, such as cysteine and histidine, can chelate the copper catalyst, effectively removing it from the catalytic cycle.[6][17]

    • Solution: The use of a copper-chelating ligand, such as THPTA or TBTA, is highly recommended.[5] These ligands stabilize the Cu(I) oxidation state and can prevent its sequestration by the biomolecule.[5] In some cases, adding a slight excess of the copper/ligand complex may be necessary.

  • Glaser Coupling (Alkyne Homodimerization): In the presence of Cu(II) and oxygen, terminal alkynes can undergo oxidative homocoupling to form a diacetylene.[6]

    • Solution: Maintain a reducing environment by using an adequate amount of sodium ascorbate and consider working under an inert atmosphere (e.g., nitrogen or argon) for particularly sensitive reactions.

  • Inhibition by the Carboxylic Acid Group: While some studies have shown that benzoic acid can promote CuAAC, acids with strong chelating abilities for Cu(I) can inhibit the reaction.[18][19] The ortho-propargyloxy group might influence the chelating properties of the benzoic acid moiety.

    • Solution: Ensure that the pH of the reaction mixture is buffered to a range where the carboxylic acid is deprotonated (typically pH > 5). If inhibition is suspected, increasing the concentration of the copper/ligand complex might be beneficial.

Problem 3: Non-Specific Labeling or Protein Aggregation

Symptoms:

  • Labeling of biomolecules that should not be reactive.

  • Precipitation or aggregation of the protein during the conjugation reaction.

Potential Causes and Solutions:

  • ROS-Mediated Damage (in CuAAC): The reaction of Cu(I) with oxygen in the presence of a reducing agent can generate reactive oxygen species (ROS), which can lead to oxidative damage of the biomolecule and subsequent aggregation.[9]

    • Solution: Use a copper-chelating ligand to protect the catalyst and minimize ROS generation.[9] Adding a ROS scavenger, such as aminoguanidine, can also be beneficial.[6] Alternatively, switching to a copper-free click chemistry method like SPAAC will eliminate this issue.

  • Non-Specific Binding of Reagents (in SPAAC): Some highly strained cyclooctynes used in SPAAC are hydrophobic and can exhibit non-specific binding to proteins.[12]

    • Solution: Use a more hydrophilic strained alkyne if available. Including a small amount of a non-ionic detergent (e.g., Tween-20) in the reaction buffer can sometimes help to reduce non-specific interactions. Ensure thorough washing steps after the conjugation to remove any non-covalently bound reagents.

  • Hydrophobic Interactions: The aromatic nature of the 2-(Prop-2-yn-1-yloxy)benzoic acid linker may increase the hydrophobicity of the modified biomolecule, potentially leading to aggregation at high labeling densities.

    • Solution: Control the stoichiometry of the labeling reaction to achieve a lower degree of labeling. If a high degree of labeling is required, consider using a more hydrophilic linker.

Experimental Protocols and Workflows

Protocol 1: Two-Step Bioconjugation via NHS Ester Activation and CuAAC

This protocol describes the labeling of a protein with 2-(Prop-2-yn-1-yloxy)benzoic acid followed by a CuAAC reaction with an azide-functionalized fluorescent dye.

Workflow Diagram:

G cluster_0 Step 1: Alkyne Labeling cluster_1 Step 2: CuAAC Reaction A 2-(Prop-2-yn-1-yloxy)benzoic acid + EDC/NHS in anhydrous DMSO B NHS Ester Activation A->B D Amine Conjugation B->D Add activated ester to protein C Protein in PBS (pH 7.5-8.0) C->D E Alkyne-Labeled Protein D->E F Purification (SEC) E->F Remove excess linker G Purified Alkyne-Labeled Protein J Click Reaction G->J H Azide-Fluorophore H->J I CuSO4/Sodium Ascorbate/THPTA I->J K Labeled Protein J->K L Purification (SEC) K->L Remove excess reagents

Caption: Two-step bioconjugation workflow.

Step-by-Step Methodology:

  • NHS Ester Activation:

    • Dissolve 2-(Prop-2-yn-1-yloxy)benzoic acid in anhydrous DMSO to a concentration of 100 mM.

    • Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Incubate at room temperature for 30 minutes to generate the activated NHS ester.

  • Protein Labeling:

    • Prepare the protein solution in a non-nucleophilic buffer (e.g., PBS) at pH 7.5-8.0.

    • Add the desired molar excess of the activated NHS ester solution to the protein solution.

    • Incubate for 1-2 hours at room temperature or 4°C.

  • Purification:

    • Remove the excess unreacted linker and byproducts using size exclusion chromatography (SEC).

  • CuAAC Reaction:

    • Prepare a stock solution of the copper catalyst by mixing CuSO4 and THPTA in a 1:5 molar ratio in water.

    • To the purified alkyne-labeled protein, add a 5-10 fold molar excess of the azide-fluorophore.

    • Add the copper/THPTA solution to a final concentration of 100-200 µM copper.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-2 mM.

    • Incubate for 1 hour at room temperature, protected from light.

  • Final Purification:

    • Purify the final fluorescently labeled protein conjugate by SEC to remove the excess azide-fluorophore and copper catalyst.

Protocol 2: Characterization of the Bioconjugate

Workflow Diagram:

G cluster_0 Purity and Aggregation cluster_1 Degree of Labeling cluster_2 Charge Heterogeneity A Final Conjugate B Size Exclusion Chromatography (SEC-HPLC) A->B C Mass Spectrometry (MALDI-TOF or ESI-MS) A->C D UV-Vis Spectroscopy (if dye has unique absorbance) A->D E Ion Exchange Chromatography (IEX) A->E F Capillary Electrophoresis (cIEF) A->F

Caption: Analytical workflow for bioconjugate characterization.

Analytical Techniques:

  • Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to determine the molecular weight of the conjugate. The mass shift compared to the unlabeled biomolecule will confirm successful conjugation and allow for the calculation of the degree of labeling.[20]

  • Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the conjugate and to detect the presence of any aggregates that may have formed during the reaction.[21]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to separate labeled from unlabeled biomolecules and to assess the hydrophobicity of the conjugate.

  • Ion Exchange Chromatography (IEX) and Capillary Electrophoresis (CE): These techniques are useful for analyzing the charge heterogeneity of the conjugate, as the modification of lysine residues will alter the overall charge of the protein.[22]

By understanding the potential side reactions and employing a systematic troubleshooting approach, researchers can successfully utilize 2-(Prop-2-yn-1-yloxy)benzoic acid for the development of novel and well-defined bioconjugates.

References

  • Fokin, V. V., & Sharpless, K. B. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 42(21), 8444-8454.
  • N-Hydroxysuccinimide active ester. (n.d.). Wako Pure Chemical Industries.
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.*
  • University of Siena. (2022).
  • Does nonspecific protein labeling exist in click chemistry reactions? (n.d.). Lumiprobe.
  • Shao, C., Wang, X., Xu, J., Zhao, J., Zhang, Q., & Hu, Y. (2010). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide−Alkyne Cycloaddition. The Journal of Organic Chemistry, 75(20), 7002–7005.*
  • Brombacher, S., & Guttman, A. (2015). Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(13), 5437–5441.*
  • Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research, 44(9), 666–676.*
  • Rathore, D., & Faust, N. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Pharmaceuticals, 16(2), 297.*
  • Nicholas, K. M. (2017). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. The Journal of organic chemistry, 82(19), 10073–10080.*
  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjug
  • An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. (2025).
  • Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025). Pharma Focus America.
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi
  • Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions. (n.d.). Benchchem.
  • Steric Hindrance. (2024). YouTube.
  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). (n.d.). BOC Sciences.
  • Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. (2010). Organic Chemistry Portal.
  • Debets, M. F., van Berkel, S. S., Schoffelen, S., Rutjes, F. P., van Hest, J. C., & van Delft, F. L. (2011). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research, 44(9), 805–815.*
  • Analytical Techniques for Antibody-Drug Conjug
  • How does ortho-effect work in benzoic acids? (2022). YouTube.
  • Why is the efficiency of my CuAAC click chemistry so low? (2021).
  • van Geel, R., Pruijn, G. J., van Delft, F. L., & Boons, G. J. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ACS chemical biology, 7(1), 107–116.*
  • Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). (2010).
  • Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters. (2014). PMC.
  • Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. (2023). Scholars' Mine.
  • Steric hindrance. (2013). YouTube.
  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society reviews, 39(4), 1272–1279.*
  • van den Brand, D., Vos, R. J., Vervoort, A., Oliveira, S., & van der Meel, R. (2021). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer.
  • Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). (2010). MDPI.
  • n-hydroxysuccinimide ester functionalized: Topics by Science.gov. (n.d.).
  • Preparation of activated NHS-esters and their reaction with... (n.d.).
  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. (2023). MDPI.
  • Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. (2026). American Chemical Society.
  • Analytical Methods for the Detection and Quantification of ADCs in Biological M
  • Nickel-Catalyzed Amidation of Aryl Alkynyl Acids with Tetraalkylthiuram Disulfides: A Facile Synthesis of Aryl Alkynyl Amides. (2023). ACS Omega.
  • Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC)
  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.).
  • Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. (n.d.). Veranova.
  • An Intramolecular Reaction between Pyrroles and Alkynes Leads to Pyrrole Dearomatization under Cooperative Actions of a Gold Catalyst and Isoxazole Coc
  • Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. (n.d.).
  • The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). (n.d.). Benchchem.
  • Development of Bioorthogonal Reactions and Their Applications in Bioconjug
  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). PubMed.
  • High-Yield Synthesis of 2-(2-Aminobenzoyl)benzoic Acid Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
  • Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. (n.d.).
  • Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes. (n.d.). PMC.

Sources

Technical Support Center: Purification of 2-(Prop-2-yn-1-yloxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(Prop-2-yn-1-yloxy)benzoic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of purifying these molecules to a high degree of purity.

The unique structural features of 2-(prop-2-yn-1-yloxy)benzoic acid derivatives, namely the acidic carboxylic acid group and the reactive terminal alkyne, can present specific challenges during purification. This guide provides a systematic approach to overcoming these hurdles, ensuring the integrity and purity of your final compound.

Purification Strategy Overview

A logical workflow is essential for efficiently purifying 2-(prop-2-yn-1-yloxy)benzoic acid derivatives. The choice of method depends on the scale of your synthesis, the nature of the impurities, and the required final purity.

Purification_Workflow Start Crude Product Recrystallization Recrystallization (Primary Purification for Solids) Start->Recrystallization If solid & crystalline Column_Chromatography Flash Column Chromatography (General Purification) Start->Column_Chromatography If oil or non-crystalline solid Recrystallization->Column_Chromatography Further purification needed Final_Product Pure Product (>95-99%) Recrystallization->Final_Product Purity sufficient Prep_HPLC Preparative HPLC (High Purity Required) Column_Chromatography->Prep_HPLC High purity needed Column_Chromatography->Final_Product Purity sufficient Prep_HPLC->Final_Product

Caption: General purification workflow for 2-(prop-2-yn-1-yloxy)benzoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: My 2-(prop-2-yn-1-yloxy)benzoic acid derivative is streaking badly during silica gel column chromatography. What is causing this and how can I fix it?

A1: Streaking of acidic compounds like benzoic acid derivatives on silica gel is a common issue. It is primarily caused by the interaction of the acidic proton of the carboxylic acid with the slightly acidic silica surface, leading to a mix of the protonated and deprotonated forms of your compound, which have different polarities.

To resolve this, you can add a small amount of a volatile acid to your eluent system. Acetic acid or formic acid at a concentration of 0.1-1% is typically sufficient to suppress the deprotonation of your compound, resulting in a sharper, more defined band.[1] Always ensure the acid is co-evaporated with the solvent during workup, which can be facilitated by adding a higher boiling point, non-acidic solvent like toluene and performing several rotary evaporations.[2]

Q2: I am concerned about the stability of the terminal alkyne (propargyl group) during purification. Are there any conditions I should avoid?

A2: The terminal alkyne is generally stable under standard purification conditions. However, it is sensitive to certain reagents and conditions:

  • Strong Bases: Avoid strong, non-nucleophilic bases if possible, as they can deprotonate the terminal alkyne.

  • Certain Metals: Copper and some other transition metals can catalyze alkyne coupling reactions (e.g., Glaser coupling), especially in the presence of oxygen. While unlikely during standard chromatography, be mindful of this if you have metallic impurities from previous steps.

  • Strongly Acidic Conditions: While the propargyl ether linkage is generally stable, prolonged exposure to very strong acids at elevated temperatures could potentially lead to cleavage.[3][4] The use of 0.1-1% acetic or formic acid in column chromatography eluents is generally safe.

Q3: I am having trouble finding a suitable solvent for recrystallizing my 2-(prop-2-yn-1-yloxy)benzoic acid derivative. What is a good starting point?

A3: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] For benzoic acid derivatives, which are moderately polar, a good starting point is a mixed solvent system. Common choices include:

  • Ethanol/water

  • Acetone/hexane

  • Ethyl acetate/hexane

Begin by dissolving your compound in a minimum amount of the more polar solvent (e.g., ethanol) at its boiling point. Then, slowly add the less polar solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.[6]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of your compound is lower than the boiling point of the solvent or if there are significant impurities present.[7] To remedy this:

  • Re-dissolve and add more solvent: Heat the mixture to re-dissolve the oil, then add a small amount more of the primary solvent to decrease the saturation level.[7]

  • Slow down the cooling: Allow the solution to cool very slowly. You can insulate the flask to encourage gradual crystal formation.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.[1]

  • Seed the solution: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.[8]

Troubleshooting Guides

Recrystallization
Problem Potential Cause(s) Troubleshooting Steps
No crystals form upon cooling. - Solution is not saturated (too much solvent).- Compound is too soluble in the chosen solvent at low temperatures.- Supersaturation.- Boil off some of the solvent to increase the concentration and allow it to cool again.[9]- Try a different solvent or solvent system.- Scratch the inside of the flask with a glass rod or add a seed crystal.[1]
Compound "oils out". - Melting point of the compound is below the boiling point of the solvent.- High level of impurities.- Solution is too concentrated.- Reheat to dissolve the oil, add a small amount of additional solvent, and cool slowly.[7]- Consider a preliminary purification by column chromatography to remove some impurities.- Try a solvent with a lower boiling point.
Low recovery of purified product. - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent.- Use the minimum amount of boiling solvent necessary to dissolve the compound.[10]- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling.[11]- Ensure the solution is cooled in an ice bath to minimize solubility before filtration.
Product is still impure after recrystallization. - Inappropriate solvent choice (impurities have similar solubility).- Cooling was too rapid, trapping impurities.- Choose a solvent where the impurities are either very soluble or insoluble.[5]- Allow the solution to cool slowly and undisturbed to promote the formation of a pure crystal lattice.[8]
Flash Column Chromatography
Problem Potential Cause(s) Troubleshooting Steps
Compound streaks or has a "tailing" peak. - Compound is acidic (interacting with silica gel).- Column is overloaded.- Inappropriate solvent polarity.- Add 0.1-1% acetic or formic acid to the eluent.[1][7]- Ensure the amount of crude material is appropriate for the column size (typically 1:20 to 1:100 ratio of compound to silica gel by weight).[7]- Optimize the eluent system using TLC to achieve an Rf of ~0.2-0.3 for the target compound.[12]
Poor separation of compounds with close Rf values. - Eluent is too polar or not selective enough.- Use a less polar solvent system.- Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[13]
Compound does not elute from the column. - Compound is too polar for the chosen eluent.- Compound may have decomposed on the silica gel.- Gradually increase the polarity of the eluent. A "methanol purge" at the end can elute very polar compounds.[14]- Test for compound stability on silica using a 2D TLC. Spot the compound, run the TLC, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If the spot is not on the diagonal, it is decomposing.[14]
Cracks or channels form in the silica bed. - Improper packing of the column.- Pack the column as a slurry of silica gel in the initial eluent to ensure a homogenous bed. Tap the column gently to settle the silica.[11]

Experimental Protocols

Protocol 1: Recrystallization of 2-(Prop-2-yn-1-yloxy)benzoic Acid

This protocol assumes a solid crude product with relatively minor impurities.

1. Solvent Selection: a. Place a small amount of your crude product (10-20 mg) into several test tubes. b. Add a few drops of different solvents or solvent mixtures (e.g., ethanol, water, ethyl acetate, hexane, ethanol/water, ethyl acetate/hexane) to each tube at room temperature to assess solubility. c. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[4]

2. Dissolution: a. Place the bulk of your crude product in an Erlenmeyer flask. b. Add the chosen solvent (or the more polar solvent of a mixed pair) dropwise while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent.[11]

3. Decolorization (if necessary): a. If the solution is colored, remove it from the heat and add a small amount of activated charcoal. b. Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if charcoal or insoluble impurities are present): a. Preheat a funnel and a new Erlenmeyer flask. b. Place a fluted filter paper in the funnel and quickly filter the hot solution. This step removes insoluble impurities and charcoal.[8]

5. Crystallization: a. If using a mixed solvent system, add the less polar solvent dropwise to the hot filtrate until it becomes slightly cloudy. Reheat to clarify. b. Cover the flask and allow the solution to cool slowly to room temperature.[8] c. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[1]

6. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel.[15] b. Wash the crystals with a small amount of ice-cold solvent. c. Allow the crystals to air-dry on the filter paper or in a desiccator.

Protocol 2: Flash Column Chromatography

This protocol is suitable for purifying oily products or for separating mixtures that are not amenable to recrystallization.

1. Eluent Selection: a. Using thin-layer chromatography (TLC), find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3.[12] b. For these acidic compounds, a mixture of hexane and ethyl acetate with 0.5% acetic acid is a good starting point.

2. Column Packing: a. Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[1] b. Prepare a slurry of silica gel (40-63 µm particle size) in the chosen eluent and pour it into the column.[1] c. Allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.

3. Sample Loading: a. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Carefully add the sample solution to the top of the silica gel using a pipette.[2] c. Rinse the flask with a small amount of eluent and add this to the column. d. Add a thin layer of sand on top of the silica gel to prevent disturbance of the surface.[2]

4. Elution: a. Carefully add the eluent to the column and apply gentle pressure (e.g., with a bellows or nitrogen line) to achieve a steady flow rate. b. Collect fractions in test tubes. c. Monitor the elution of your compound by TLC analysis of the collected fractions.

5. Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator. To remove residual acetic acid, you can add toluene and re-evaporate.[2]

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

This method is ideal for achieving very high purity or for separating challenging mixtures.

1. Analytical Method Development: a. Develop an analytical HPLC method using a C18 column. A common mobile phase for acidic compounds is a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.[5] b. Optimize the gradient to achieve good separation of your target compound from impurities.[9]

2. Method Scaling: a. Scale the analytical method to your preparative column dimensions. The flow rate and injection volume are scaled geometrically based on the column diameters.[16] b. Dissolve the sample in a solvent that is compatible with the mobile phase, such as a mixture of acetonitrile and water.[17]

3. Purification: a. Equilibrate the preparative column with the initial mobile phase conditions. b. Inject the sample and run the scaled-up gradient method. c. Collect fractions based on the UV detector signal corresponding to your target compound.

4. Product Isolation: a. Combine the pure fractions. b. Remove the organic solvent (acetonitrile) via rotary evaporation. c. The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the pure product as a solid. Alternatively, the product can be extracted into an organic solvent after adjusting the pH.

Common Impurities and Their Origin

Understanding the potential impurities from the synthesis of 2-(prop-2-yn-1-yloxy)benzoic acid derivatives is key to developing an effective purification strategy. The most common synthetic route is the Williamson ether synthesis.[2]

Impurities Starting_Material Unreacted 2-Hydroxybenzoic Acid Derivative Reaction Williamson Ether Synthesis Starting_Material->Reaction Propargyl_Bromide Propargyl Bromide/Alcohol Propargyl_Bromide->Reaction Base Base (e.g., K2CO3) Base->Reaction Crude_Product Crude Product Reaction->Crude_Product Crude_Product->Starting_Material Incomplete Reaction Dialkylated_Product Dialkylated Byproduct (if diol is present) Crude_Product->Dialkylated_Product Side Reaction Solvent_Residue Residual Solvent (e.g., DMF, Acetone) Crude_Product->Solvent_Residue Workup

Sources

Technical Support Center: Troubleshooting Low Yield in 2-(Prop-2-yn-1-yloxy)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(prop-2-yn-1-yloxy)benzoic acid. This document is intended for researchers, scientists, and professionals in drug development who are encountering challenges, specifically low yields, in this synthetic procedure. The synthesis, a variation of the Williamson ether synthesis, involves the reaction of salicylic acid with propargyl bromide. While seemingly straightforward, the bifunctional nature of salicylic acid presents unique challenges that can lead to a variety of side products and consequently, a diminished yield of the desired product.

This guide provides a structured approach to troubleshooting, organized into a question-and-answer format. It delves into the underlying chemical principles to explain why certain issues arise and offers field-proven, actionable solutions to overcome them.

Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of 2-(prop-2-yn-1-yloxy)benzoic acid can often be traced back to a few key areas: suboptimal reaction conditions, competing side reactions, and inefficient purification. This section will address the most common questions and provide detailed troubleshooting steps.

Q1: My yield is consistently low. Could the choice of base be the issue?

A1: Yes, the choice and amount of base are critical and one of the most common sources of low yield.

Salicylic acid has two acidic protons: one on the carboxylic acid group (pKa ≈ 3.0) and one on the phenolic hydroxyl group (pKa ≈ 13.6). The carboxylic acid proton is significantly more acidic and will be deprotonated first.[1][2] For the desired O-alkylation to occur, the phenolic proton must be deprotonated to form the phenoxide, which is the active nucleophile.

The Problem:

  • Weak Bases (e.g., K₂CO₃, Na₂CO₃): While commonly used, these bases may not be strong enough to completely deprotonate the phenolic hydroxyl group, leading to a low concentration of the required phenoxide nucleophile. This results in a slow and incomplete reaction.

  • Strong Bases (e.g., NaH, KOtBu): Strong bases will deprotonate both the carboxylic acid and the phenolic hydroxyl groups. While this generates the necessary phenoxide, it also creates a carboxylate. The carboxylate can also act as a nucleophile, leading to a significant side reaction: the formation of propargyl 2-hydroxybenzoate (esterification).[3]

  • Incorrect Stoichiometry: Using only one equivalent of a strong base will result in the preferential deprotonation of the more acidic carboxylic acid, leaving the phenolic hydroxyl group protonated and unreactive towards O-alkylation.

Troubleshooting Protocol:

  • Select an appropriate base: For this specific synthesis, a moderately strong base is often optimal. Anhydrous potassium carbonate (K₂CO₃) is a good starting point, but you may need to adjust other parameters (like temperature and solvent) to favor the desired reaction.

  • Optimize Base Stoichiometry: If using a strong base like sodium hydride (NaH), it is crucial to use at least two equivalents to ensure deprotonation of both acidic protons.

  • Consider a Phase-Transfer Catalyst: When using a carbonate base in a solvent like acetone or acetonitrile, adding a phase-transfer catalyst (e.g., tetrabutylammonium iodide, TBAI) can increase the rate of the reaction by facilitating the transfer of the phenoxide into the organic phase.

Q2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products and how can I minimize them?

A2: The presence of multiple products is a strong indicator of competing side reactions. The primary culprits are esterification and C-alkylation.

The two main side reactions that compete with the desired O-alkylation are:

  • Esterification: The carboxylate anion can attack the propargyl bromide to form propargyl 2-hydroxybenzoate. This is particularly problematic when using strong bases.[3][4]

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[5] While O-alkylation is generally favored, C-alkylation can occur, especially at higher temperatures.

Side_Reactions cluster_reactants Reactants cluster_products Potential Products Salicylate_Dianion Salicylate Dianion Desired_Product 2-(Prop-2-yn-1-yloxy)benzoic acid (O-Alkylation) Salicylate_Dianion->Desired_Product Phenoxide Attack (Desired) Ester_Side_Product Propargyl 2-hydroxybenzoate (Esterification) Salicylate_Dianion->Ester_Side_Product Carboxylate Attack (Side Reaction) C_Alkylation_Product C-Alkylated Byproduct Salicylate_Dianion->C_Alkylation_Product Ring Attack (Side Reaction) Propargyl_Bromide Propargyl Bromide Propargyl_Bromide->Desired_Product Propargyl_Bromide->Ester_Side_Product Propargyl_Bromide->C_Alkylation_Product

Troubleshooting Protocol:

  • Optimize Reaction Temperature: Lowering the reaction temperature can often favor O-alkylation over C-alkylation. Williamson ether syntheses are typically run at temperatures ranging from room temperature to the reflux temperature of the solvent.[6] Start with a lower temperature (e.g., 40-50 °C) and monitor the reaction by TLC.

  • Choice of Solvent: Polar aprotic solvents like DMF or acetonitrile generally favor Sₙ2 reactions like the desired O-alkylation.[6] Acetone is also a common choice. Avoid protic solvents like ethanol, as they can solvate the nucleophile and reduce its reactivity.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting material and the formation of products. If multiple product spots appear, try to isolate and characterize them (e.g., by NMR or Mass Spectrometry) to understand the predominant side reactions in your specific setup.

Q3: My propargyl bromide seems to be degrading, and the reaction mixture is turning dark. What's happening?

A3: Propargyl bromide is a reactive and somewhat unstable compound that can decompose or polymerize, especially under certain conditions. [7]

The Problem:

  • Decomposition: Propargyl bromide can be sensitive to heat and light.[7] It can rearrange to the more stable bromoallene or undergo other decomposition pathways.

  • Polymerization: The terminal alkyne can undergo polymerization, especially in the presence of trace metals or at elevated temperatures. This often results in a dark, tarry reaction mixture.

  • Purity: The quality of the propargyl bromide is crucial. It is often supplied as a solution in toluene stabilized with magnesium oxide.[7] Using old or improperly stored reagent can lead to poor results.

Troubleshooting Protocol:

  • Check Reagent Quality: Use freshly opened or properly stored propargyl bromide. If in doubt, it can be purified by distillation under reduced pressure, but this should be done with extreme caution due to its potential for explosive decomposition.[8]

  • Control Reaction Temperature: Avoid excessive heating. If the reaction requires elevated temperatures, bring it to the target temperature gradually.

  • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to the darkening of the reaction mixture.

FAQs: Synthesis of 2-(Prop-2-yn-1-yloxy)benzoic acid

Q: What is a typical, optimized protocol for this synthesis?

A: While optimization is often system-dependent, a reliable starting protocol is as follows:

Optimized Experimental Protocol:

  • Dissolve Salicylic Acid: In a round-bottom flask, dissolve salicylic acid (1.0 eq.) in anhydrous acetone or DMF.

  • Add Base: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq.) and tetrabutylammonium iodide (TBAI, 0.1 eq.).

  • Add Propargyl Bromide: Add propargyl bromide (1.2 eq., typically an 80% solution in toluene) dropwise to the stirred suspension.

  • Heat Reaction: Heat the mixture to 50-60 °C and monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.[6]

Q: How do I effectively purify the final product?

A: Purification can be challenging due to the similar polarities of the starting material, product, and some side products.

  • Column Chromatography: This is the most common method. A gradient elution from a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate) to a more polar system will usually allow for the separation of the desired product from unreacted salicylic acid and the less polar side products.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective purification method.[6]

  • Acid-Base Extraction: An initial acid-base workup can help to remove unreacted salicylic acid. After the reaction, the mixture can be acidified, and the product extracted into an organic solvent. However, the desired product is also an acid, so careful control of pH is necessary.

Q: What are the key analytical techniques to confirm the structure of my product?

A: A combination of spectroscopic methods should be used:

  • ¹H NMR: Look for the disappearance of the phenolic -OH proton of salicylic acid and the appearance of new signals corresponding to the propargyl group: a singlet for the acetylenic proton (C≡C-H) around δ 2.5 ppm, and a singlet or doublet for the methylene protons (-O-CH₂-) around δ 4.7 ppm.

  • ¹³C NMR: Confirm the presence of the alkyne carbons (typically around δ 75-80 ppm) and the methylene carbon.

  • IR Spectroscopy: Look for the characteristic C≡C-H stretch (a sharp peak around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹). The broad O-H stretch of the carboxylic acid should remain.

  • Mass Spectrometry: Confirm the molecular weight of the product.

Data Summary Table for Reaction Optimization:

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale for Improvement
Base K₂CO₃ (1.1 eq)K₂CO₃ (2.5 eq)Ensures sufficient deprotonation of the less acidic phenolic -OH.
Solvent EthanolAcetone or DMFPolar aprotic solvents favor Sₙ2 reactions.[6]
Temperature Reflux (80-100 °C)50-60 °CMinimizes C-alkylation and propargyl bromide decomposition.
Additive NoneTBAI (0.1 eq)Phase-transfer catalyst increases the reaction rate.

// Paths from TLC Check start -> check_tlc; check_tlc -> unreacted_sm [label="Yes"]; check_tlc -> multiple_spots [label="No"];

// Path for Unreacted Starting Material unreacted_sm -> { node [label="Increase Base Equivalents\nIncrease Temperature Moderately\nIncrease Reaction Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_base; }

// Path for Multiple Spots multiple_spots -> { node [label="Lower Reaction Temperature\nOptimize Base Choice\n(e.g., weaker base)\nCharacterize Byproducts", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_conditions; } multiple_spots -> dark_mixture [label="No"];

// Path for Dark Mixture dark_mixture -> { node [label="Check Propargyl Bromide Quality\nRun Under Inert Atmosphere\nAvoid High Temperatures", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_reagent; } dark_mixture -> end [label="No"];

end [label="Purify and Characterize Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections increase_base -> end; optimize_conditions -> end; check_reagent -> end; } } Caption: A workflow for troubleshooting low yields in the synthesis.

References
  • ResearchGate. 4-(Prop-2-yn-1-yloxy)benzaldehyde. Available at: [Link]

  • ResearchGate. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Available at: [Link]

  • Quora. Is salicyclic acid more acidic than phenol? Available at: [Link]

  • Google Patents. Process for the purification of benzoic acid.
  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • White Rose eTheses Online. Alkylation of Salicylic Acids. Available at: [Link]

  • Westfield State University. Esterification of Salicylic Acid: The synthesis of cool smelling molecules. Available at: [Link]

  • Reddit. Which proton is more acidic and why? Available at: [Link]

  • Google Patents. Esterification of salicylic acid.
  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. Method for the alkylation of salicylic acid.
  • Organic Chemistry Portal. Ester synthesis by O-alkylation. Available at: [Link]

  • Google Patents. Stabilization and use of propargyl bromide.
  • Chemistry Workshop JR. Named Reactions Of Haloalkanes and haloarenes. Available at: [Link]

  • European Patent Office. METHOD FOR PURIFICATION OF BENZOIC ACID. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available at: [Link]

  • Google Patents. Method for the alkylation of salicylic acid.
  • YouTube. Williamson Ether Synthesis Reaction Mechanism. Available at: [Link]

  • Reddit. Why is the pka of vanillin lower than salicylic aldehyde, which is lower than the pka of a carboxylic acid (ex: propionic acid)? Available at: [Link]

  • ResearchGate. Percentage of theoretical yield for benzoic acid production (solid.... Available at: [Link]

  • Reddit. Why doesn't salicylic acid undergo esterification reaction with each other? Available at: [Link]

  • ResearchGate. Highly Selective Synthesis of 2-(2 H -1,2,3-Triazol-2-yl)benzoic Acids. Available at: [Link]

  • White Rose eTheses Online. Alkylation of salicylic acids. Available at: [Link]

  • Chemistry Notes. Williamson ether synthesis: simple mechanism, 3 examples. Available at: [Link]

  • Chemistry Stack Exchange. Why is the carboxyl proton in salicylic acid more acidic than the phenol proton? Available at: [Link]

  • SlideShare. Historically, salicylates were among the 1st of the NSAIDs to achieve*. Available at: [Link]

  • Grokipedia. Propargyl bromide. Available at: [Link]

  • Wikipedia. Propargyl bromide. Available at: [Link]

  • Wikipedia. Phenol. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-(Prop-2-yn-1-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of 2-(prop-2-yn-1-yloxy)benzoic acid. This document is designed for researchers, medicinal chemists, and materials scientists who are utilizing this versatile bifunctional molecule. As a key intermediate, its purity and consistent synthesis are paramount for successful downstream applications, including "click" chemistry, drug discovery, and polymer science.

This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols grounded in established chemical principles. We will delve into the nuances of the Williamson ether synthesis as it applies to the unique case of salicylic acid, addressing common challenges and providing scientifically-backed solutions.

I. Reaction Overview & Key Principles

The synthesis of 2-(prop-2-yn-1-yloxy)benzoic acid is achieved through the O-alkylation of salicylic acid with propargyl bromide. This reaction is a classic example of the Williamson ether synthesis , which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1]

Core Mechanism:
  • Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of salicylic acid, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of propargyl bromide.

  • Displacement: The bromide ion is displaced as a leaving group, forming the desired ether linkage.

WilliamsonEtherSynthesis

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction is very slow or shows no product formation. What are the likely causes?

A1: This is a common issue often related to inefficient deprotonation or suboptimal reaction conditions.

  • Insufficient or Inappropriate Base: The pKa of the phenolic proton of salicylic acid is ~13, while the carboxylic acid proton is ~3. A base must be strong enough to deprotonate the phenol but not so strong that it promotes side reactions.

    • Expert Insight: Potassium carbonate (K₂CO₃) is a preferred base. It is a mild base that is effective at deprotonating the phenol to form the more nucleophilic phenoxide.[2] Stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can increase the risk of side reactions and are often not necessary. Ensure the K₂CO₃ is anhydrous and finely powdered to maximize its surface area and reactivity. For every 1 equivalent of salicylic acid, at least 2 equivalents of K₂CO₃ are recommended to ensure complete deprotonation of both acidic protons, driving the equilibrium towards the desired phenoxide formation.

  • Solvent Choice: The choice of solvent is critical for an SN2 reaction.

    • Expert Insight: Polar aprotic solvents like acetone or dimethylformamide (DMF) are ideal as they solvate the cation of the base (e.g., K⁺) while leaving the phenoxide nucleophile relatively "bare" and highly reactive.[2] Acetone is often preferred due to its lower boiling point, making it easier to remove during workup. Avoid protic solvents like ethanol or water, which can solvate and deactivate the nucleophile through hydrogen bonding.

  • Low Temperature: While the reaction can proceed at room temperature, gentle heating is often required to achieve a reasonable rate.

    • Expert Insight: Refluxing in acetone (around 56°C) for several hours (typically 4-16 hours) is a common and effective condition.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

Q2: My final product is impure. What are the likely side products and how can I avoid them?

A2: Impurities often arise from competing reactions at the two functional groups of salicylic acid or on the aromatic ring.

  • Side Product 1: Propargyl 2-hydroxybenzoate (Esterification)

    • Causality: If the carboxylate anion attacks the propargyl bromide, an ester is formed instead of an ether. The carboxylate is a weaker nucleophile than the phenoxide, so this is generally a minor pathway under standard Williamson ether conditions. However, certain conditions can favor this side reaction.

    • Avoidance Strategy: Use a mild base like K₂CO₃. The equilibrium will favor the formation of the more nucleophilic phenoxide. Using an excess of a very strong base could potentially increase the concentration of the carboxylate, though O-alkylation is still kinetically favored.

  • Side Product 2: C-Alkylated Salicylic Acid

    • Causality: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). C-alkylation is a potential side reaction, though it is less common with primary alkyl halides like propargyl bromide under these conditions.

    • Avoidance Strategy: Using polar aprotic solvents (acetone, DMF) generally favors O-alkylation. The reaction temperature should be kept moderate (e.g., refluxing acetone); very high temperatures can sometimes promote C-alkylation.

  • Unreacted Salicylic Acid: Incomplete reaction is a common "impurity."

    • Avoidance Strategy: Ensure you are using a slight excess (1.1-1.2 equivalents) of propargyl bromide and an adequate amount of base (≥2 equivalents). Allow the reaction to run to completion as monitored by TLC.

SideReactions

Q3: How do I effectively purify the crude product?

A3: Purification typically involves an acidic workup followed by recrystallization.

  • Workup: After the reaction is complete, filter off the inorganic salts (e.g., K₂CO₃, KBr). Evaporate the solvent. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water. To remove unreacted salicylic acid, you can perform a wash with a mild base like a saturated sodium bicarbonate solution. The desired product, being a carboxylic acid, will also be extracted into the aqueous basic layer. Therefore, the combined aqueous layers should be acidified with dilute HCl (e.g., 1-2 M) until a precipitate forms (pH ~2-3). The precipitated product can then be collected by vacuum filtration.

  • Recrystallization: This is a crucial step for obtaining a high-purity solid.

    • Expert Insight: A common and effective solvent system for benzoic acid derivatives is an ethanol/water mixture .[3] Dissolve the crude solid in a minimal amount of hot ethanol, and then slowly add hot water until the solution becomes slightly cloudy (the cloud point). Then, add a few more drops of hot ethanol until the solution is clear again. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the pure crystals by vacuum filtration.

Q4: How can I confirm the structure and purity of my final product?

A4: Spectroscopic methods are essential for characterization.

  • ¹H NMR (Proton NMR): This is the most definitive method. Look for the characteristic signals of the propargyl group:

    • A triplet at ~2.5 ppm corresponding to the terminal alkyne proton (≡C-H ).

    • A doublet (or singlet depending on coupling) around 4.8 ppm for the methylene protons (-O-CH₂ -C≡).[4] The aromatic protons will appear in the range of 7.0-8.0 ppm. The carboxylic acid proton will be a broad singlet, typically downfield (>10 ppm), and its signal will disappear upon shaking the NMR tube with a drop of D₂O.[5]

  • ¹³C NMR (Carbon NMR): Key signals to look for include the two sp-hybridized carbons of the alkyne (~75-80 ppm) and the methylene carbon of the ether linkage (~56 ppm).

  • FTIR (Infrared Spectroscopy): Look for these characteristic absorption bands:

    • A sharp, weak peak around 3300 cm⁻¹ for the terminal alkyne C-H stretch.

    • A sharp, weak peak around 2120 cm⁻¹ for the C≡C triple bond stretch.

    • A strong carbonyl (C=O) stretch for the carboxylic acid, typically around 1680-1700 cm⁻¹ .

    • A broad O-H stretch from the carboxylic acid dimer, typically from 2500-3300 cm⁻¹ , which will overlap with the alkyne C-H stretch.[6]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

III. Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis of 2-(prop-2-yn-1-yloxy)benzoic acid.

Materials & Reagents:
ReagentFormulaM.W. ( g/mol )Amount (mmol)Equivalents
Salicylic AcidC₇H₆O₃138.12101.0
Propargyl Bromide (80% in toluene)C₃H₃Br118.96121.2
Anhydrous Potassium CarbonateK₂CO₃138.21252.5
AcetoneC₃H₆O58.08~50 mL-
Step-by-Step Procedure:
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylic acid (1.38 g, 10 mmol) and anhydrous potassium carbonate (3.45 g, 25 mmol).

  • Solvent Addition: Add 50 mL of acetone to the flask.

  • Reagent Addition: While stirring, add propargyl bromide (80% solution in toluene, ~1.7 mL, 12 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 56-60°C) with vigorous stirring. Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Workup - Filtration: Allow the reaction mixture to cool to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Workup - Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Workup - Extraction & Acidification: Dissolve the resulting crude residue in ethyl acetate (50 mL). Transfer to a separatory funnel and wash with water (2 x 25 mL) and then brine (1 x 25 mL). To remove any remaining salicylic acid, the organic layer can be washed with a saturated NaHCO₃ solution, but care must be taken as the product will also be extracted. A more robust method is to proceed directly to acidification. After the initial washes, acidify the combined aqueous layers (if any) and the crude product (if not washed with base) by dissolving in a minimal amount of a suitable solvent and adding 1M HCl until the pH is ~2. This will precipitate the product.

  • Isolation: Collect the crude solid product by vacuum filtration, washing the solid with cold water.

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture as described in Q3. Dry the purified white crystals under vacuum.

IV. References

  • Gümüş, M., Eroğlu, H., et al. (2021). Synthesis of novel salicylic acid-pyrrolone conjugates and investigation of their cytotoxic and genotoxic effects in Allium cep. ACG Publications.

  • Batool, T., Rasool, N., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLoS ONE, 9(12), e115457. Available at: [Link]

  • RSC Education. (n.d.). The preparation of 2-hydroxybenzoic acid. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The comparison of 13C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde. Available at: [Link]

  • Feilden, A. D. (n.d.). Alkylation of Salicylic Acids. Thesis. Available at: [Link]

  • Díez-Barra, E., de la Hoz, A., et al. (1994). Selective Allylation and Propargylation of Moles by Phase Transfer Catalysis in the Absence of Solvent. Heterocycles, 38(6), 1367-1372.

  • Green, N. J., et al. (2017). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. ACS Omega, 2(5), 2237-2244. Available at: [Link]

  • Westfield State University. (n.d.). Recrystallization of Benzoic Acid. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of o-propargylated salicylaldehyde (3). Available at: [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (2024, June 4). Propargylation of a hydroxy-terminated polymer? Available at: [Link]

  • PubMed. (n.d.). Pivotal Role of Salicylates in Tuning the Formation and Reactivity of Mn(V)=O's. Available at: [Link]

  • PubMed. (n.d.). Enhanced Skin Permeation of Salicylate by Ion-Pair Formation in Non-Aqueous Vehicle and Further Enhancement by Ethanol and L-Menthol. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid? Available at: [Link]

  • YouTube. (2022, November 1). Recrystallisation of benzoic acid. Available at: [Link]

  • Google Patents. (n.d.). US7045654B2 - Method for the alkylation of salicylic acid. Available at:

  • Google Patents. (n.d.). Process for the separation and purification of p-hydroxy-benzoic acid. Available at:

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Ziółkowska, D., et al. (2021). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Molecules, 26(16), 4899. Available at: [Link]

  • Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

  • PubMed Central. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). 4-(Prop-2-yn-1-yloxy)benzaldehyde. Available at: [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45.

  • Chemistry Stack Exchange. (2014, March 19). Why isn't 4-hydroxybenzoic acid formed along with salicylic acid in Kolbe's reaction? Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Available at: [Link]

  • PubMed. (n.d.). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Available at: [Link]

  • Ghasemzadeh, A., et al. (2011). Involvement of Salicylic Acid on Antioxidant and Anticancer Properties, Anthocyanin Production and Chalcone Synthase Activity in Ginger (Zingiber officinale Roscoe) Varieties. Molecules, 16(8), 6403-6418. Available at: [Link]

  • Scribd. (n.d.). Solvent Pairs for Benzoic Acid Recrystallization. Available at: [Link]

  • Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined? Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). APPENDIX 2. Available at: [Link]

Sources

Removal of copper catalyst in reactions with 2-(Prop-2-yn-1-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Copper Catalyst in Reactions with 2-(Prop-2-yn-1-yloxy)benzoic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers utilizing 2-(prop-2-yn-1-yloxy)benzoic acid in copper-catalyzed reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." While invaluable for its efficiency and reliability, the use of a copper catalyst necessitates a robust purification strategy to remove residual copper.[1]

Residual copper can interfere with downstream applications, compromise biological assays, and is a critical parameter to control in the synthesis of active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive resource, including frequently asked questions (FAQs) and in-depth troubleshooting protocols, to ensure the integrity and purity of your final product.

Decision-Making Workflow for Copper Removal

Choosing the right purification strategy depends on several factors, including the scale of your reaction, the properties of your product, and the required level of purity. The following flowchart provides a general decision-making framework.

CopperRemovalWorkflow cluster_start cluster_screening cluster_methods cluster_analysis cluster_end start Reaction Work-up screening Initial Purity Assessment (e.g., TLC, LC-MS) start->screening extraction Aqueous Chelation/Extraction (EDTA, NH4OH) screening->extraction High copper content, product soluble in immiscible organic solvent scavenger Scavenger Resin screening->scavenger Moderate copper content, high purity required chromatography Column Chromatography screening->chromatography Complex mixture or final polishing step analysis Quantitative Analysis (e.g., ICP-MS) extraction->analysis scavenger->analysis chromatography->analysis analysis->chromatography Further purification needed product Pure Product analysis->product Copper levels acceptable EDTAChelation cluster_organic Organic Phase cluster_aqueous Aqueous Phase Product_Cu Product-Cu Complex EDTA EDTA Product_Cu->EDTA Extraction Cu_EDTA Cu-EDTA Complex (Water Soluble) EDTA->Cu_EDTA

Sources

Validation & Comparative

Ortho vs. Para: A Technical Guide to Propargyloxy Benzoic Acid Efficiency in Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for molecular ligation. The choice of reagents is critical, and seemingly subtle differences in isomerism can have significant impacts on reaction efficiency. This guide provides an in-depth comparison of the performance of ortho- and para-propargyloxy benzoic acid in CuAAC reactions, synthesizing established chemical principles with available experimental insights to inform your experimental design.

The Fundamental Question: Does Isomeric Position Matter?

It is generally anticipated that the para isomer will exhibit superior performance in most standard CuAAC protocols. This hypothesis is grounded in the well-understood principles of steric accessibility.

Steric Effects: The Dominant Factor

In the context of CuAAC, the reaction proceeds through the formation of a copper acetylide intermediate. For this to occur, the copper catalyst must access the terminal alkyne.

  • Ortho Isomer: The presence of the carboxylic acid group in the ortho position places it in close proximity to the propargyloxy chain. This can create significant steric bulk around the alkyne, potentially hindering the approach of the copper catalyst and the azide reactant. This steric clash can slow down the reaction rate and may lead to lower overall yields.

  • Para Isomer: In the para isomer, the carboxylic acid group is positioned on the opposite side of the phenyl ring from the propargyloxy group. This arrangement minimizes steric hindrance, allowing for more facile access of the catalyst and azide to the alkyne terminus. This increased accessibility is expected to translate to faster reaction kinetics and higher conversion rates.

This principle of steric hindrance favoring the para position is a well-established concept in aromatic chemistry. For instance, in electrophilic aromatic substitution reactions, the para product is often favored over the ortho product due to less steric crowding, especially with larger substituents[1][2].

Electronic Influence: A More Subtle Contributor

The electronic nature of the benzoic acid substituent also plays a role, albeit likely a secondary one compared to sterics in this case. The carboxylic acid group is an electron-withdrawing group.

  • Impact on Alkyne Acidity: The acidity of the terminal alkyne's C-H bond is a factor in the formation of the copper acetylide intermediate. Generally, more acidic alkynes can exhibit higher reactivity in CuAAC[3]. The electron-withdrawing nature of the benzoic acid moiety will increase the acidity of the propargylic proton in both isomers compared to an unsubstituted phenyl propargyl ether.

  • Positional Effects: In the para position, the electron-withdrawing effect is transmitted through the aromatic system via resonance and inductive effects. In the ortho position, the inductive effect will be stronger due to the closer proximity of the carboxyl group to the propargyloxy linker. This might suggest a slight electronic advantage for the ortho isomer in terms of alkyne acidity. However, it is highly probable that this subtle electronic enhancement is overshadowed by the significant steric impediment.

Experimental Data Insights

While a direct comparative study is elusive, a review of kinetic data for various alkynes in CuAAC provides relevant context. A study on the relative performance of different alkynes in ligand-accelerated CuAAC revealed that propargyl ethers are generally highly reactive substrates[4]. Aromatic alkynes, on the other hand, were noted to be slower to react[4]. This suggests that the propargyl ether linkage itself imparts good reactivity. The key differentiator between our two isomers, therefore, remains the steric and electronic influence of the benzoic acid substituent's position.

Table 1: Predicted Performance Comparison of Ortho vs. Para Propargyloxy Benzoic Acid in CuAAC

FeatureOrtho-Propargyloxy Benzoic AcidPara-Propargyloxy Benzoic AcidRationale
Reaction Rate SlowerFasterReduced steric hindrance in the para isomer allows for more efficient catalyst and azide access to the alkyne.
Overall Yield Potentially LowerHigherMore complete conversion is expected for the para isomer due to fewer steric limitations.
Catalyst Loading May require higher loadingEffective at standard loadingHigher catalyst concentrations might be needed to overcome the slower kinetics of the ortho isomer.
Side Reactions Higher potentialLower potentialIncomplete reactions or slower desired reactions can sometimes lead to a higher proportion of side products.

Experimental Workflow & Protocol Considerations

To empirically determine the efficiency of these two isomers in your specific application, a well-designed comparative experiment is essential.

Diagram 1: Experimental Workflow for Comparing Isomer Efficiency

G cluster_prep Preparation cluster_reaction Reaction Setup (Parallel) cluster_analysis Analysis reagents Prepare stock solutions: - Ortho-isomer - Para-isomer - Azide partner - CuSO4 - Sodium Ascorbate - Ligand (optional) ortho_rxn Reaction A: Ortho-isomer + Azide reagents->ortho_rxn para_rxn Reaction B: Para-isomer + Azide reagents->para_rxn tlc_lcms Monitor reaction progress: TLC or LC-MS ortho_rxn->tlc_lcms para_rxn->tlc_lcms workup Quench and Work-up tlc_lcms->workup purification Purification (e.g., Column Chromatography) workup->purification yield Determine Isolated Yield purification->yield characterization Characterize Products (NMR, MS) yield->characterization

Caption: A parallel workflow for the direct comparison of ortho and para isomer reactivity in CuAAC.

Detailed Experimental Protocol: A Comparative CuAAC Reaction

This protocol is designed for a small-scale comparison.

Materials:

  • ortho-propargyloxy benzoic acid

  • para-propargyloxy benzoic acid

  • Benzyl azide (or other suitable azide partner)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand)

  • Solvent: 1:1 mixture of water and tert-butanol

  • Reaction vials

  • Stir plate and stir bars

Procedure:

  • Prepare Stock Solutions:

    • 100 mM solution of ortho-propargyloxy benzoic acid in a suitable organic solvent (e.g., DMSO or DMF).

    • 100 mM solution of para-propargyloxy benzoic acid in a suitable organic solvent.

    • 100 mM solution of benzyl azide in a suitable organic solvent.

    • 50 mM solution of CuSO₄·5H₂O in water.

    • 1 M solution of sodium ascorbate in water (prepare fresh).

    • 100 mM solution of THPTA in water (if used).

  • Reaction Setup (for each isomer):

    • In a reaction vial, add 100 µL of the 100 mM alkyne stock solution (either ortho or para isomer).

    • Add 100 µL of the 100 mM benzyl azide stock solution.

    • Add 800 µL of the 1:1 water:tert-butanol solvent mixture.

    • If using a ligand, add 20 µL of the 100 mM THPTA solution.

    • Initiate the reaction by adding 20 µL of the 50 mM CuSO₄ solution followed by 20 µL of the 1 M sodium ascorbate solution.

  • Reaction Monitoring:

    • Stir the reactions at room temperature.

    • At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from each reaction and analyze by TLC or LC-MS to monitor the consumption of starting materials and the formation of the triazole product.

  • Work-up and Analysis:

    • Once the reaction with the para isomer appears complete (as determined by monitoring), quench both reactions by adding a small amount of an EDTA solution to chelate the copper.

    • Extract the products with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude products by column chromatography.

    • Determine the isolated yield for each reaction and characterize the products by NMR and mass spectrometry to confirm their identity.

The Underlying Mechanism: A Brief Overview

The efficiency of the CuAAC reaction is due to the catalytic cycle that dramatically accelerates the rate compared to the uncatalyzed thermal reaction.

Diagram 2: Simplified Catalytic Cycle of CuAAC

G CuI Cu(I) Cu_Acetylide R-C≡C-Cu(I) CuI->Cu_Acetylide + Alkyne - H+ Alkyne R-C≡CH Azide R'-N3 Complex Intermediate Complex Cu_Acetylide->Complex + Azide Triazole_Cu Cu-Triazolide Complex->Triazole_Cu Cycloaddition Product Triazole Product Triazole_Cu->Product + H+ Product->CuI - Catalyst Regeneration

Caption: A simplified representation of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) cycle.

The key steps involve the formation of a copper acetylide, coordination of the azide, cycloaddition to form a copper-triazolide intermediate, and finally protonolysis to release the triazole product and regenerate the Cu(I) catalyst. Any factor that impedes these steps, such as steric hindrance around the alkyne, will slow down the overall reaction.

Conclusion and Recommendations

Based on fundamental chemical principles, para-propargyloxy benzoic acid is the recommended isomer for achieving higher efficiency in copper-catalyzed azide-alkyne cycloaddition reactions. The reduced steric hindrance at the para position allows for more facile access to the alkyne by the copper catalyst and the azide partner, leading to faster reaction rates and likely higher yields.

While the ortho isomer is still a viable reactant, researchers should be prepared for potentially slower reaction times and may need to optimize conditions, such as increasing catalyst loading or extending reaction times, to achieve comparable results. For applications where reaction kinetics and overall yield are critical, such as in bioconjugation or high-throughput screening, the choice of the para isomer is strategically advantageous.

It is always recommended to perform a small-scale comparative experiment, as outlined in this guide, to validate these principles within the context of your specific substrates and reaction conditions.

References

  • Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2010). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society, 132(44), 15637–15645. Available at: [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Copper-catalyzed azide–alkyne cycloaddition. Chemical reviews, 108(8), 2952-3015. Available at: [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Available at: [Link]

  • Li, Y., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(10), 1369. Available at: [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis of 2-(Prop-2-yn-1-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent technique for the structural analysis of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule makes it an indispensable tool in the arsenal of a synthetic or medicinal chemist. Unlike other techniques that may only provide information on molecular weight or functional groups, NMR offers a comprehensive picture of the molecular architecture.

Predicted NMR Spectroscopic Data for 2-(Prop-2-yn-1-yloxy)benzoic Acid

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 2-(Prop-2-yn-1-yloxy)benzoic acid. These predictions are based on the known spectral data of benzoic acid and the anticipated substituent effects of an ortho-propargyloxy group. The electron-donating nature of the ether oxygen is expected to influence the chemical shifts of the aromatic protons and carbons, while the propargyl group will exhibit its own characteristic signals.

Table 1: Predicted ¹H NMR Data for 2-(Prop-2-yn-1-yloxy)benzoic Acid (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5 - 12.0br s1HCOOH
~7.9 - 8.1dd1HAr-H6
~7.4 - 7.6m1HAr-H4
~7.0 - 7.2m2HAr-H3, Ar-H5
~4.8d2HO-CH₂
~2.5t1HC≡CH

Table 2: Predicted ¹³C NMR Data for 2-(Prop-2-yn-1-yloxy)benzoic Acid (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~170 - 175COOH
~158 - 162C2 (Ar-C-O)
~133 - 135C4 (Ar-CH)
~131 - 133C6 (Ar-CH)
~122 - 125C1 (Ar-C-COOH)
~120 - 122C5 (Ar-CH)
~113 - 115C3 (Ar-CH)
~78 - 80C ≡CH
~75 - 77C≡C H
~56 - 60O-C H₂

It is important to note that the chemical shift of the carboxylic acid proton can be broad and its position can vary depending on the concentration and solvent.

Below is a visualization of the molecular structure of 2-(Prop-2-yn-1-yloxy)benzoic acid, which is essential for assigning the predicted NMR signals.

Caption: Molecular structure of 2-(Prop-2-yn-1-yloxy)benzoic acid.

Experimental Protocol for NMR Data Acquisition

To experimentally verify the predicted data, the following protocol for acquiring high-quality NMR spectra is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity 2-(Prop-2-yn-1-yloxy)benzoic acid.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for small organic molecules due to its good dissolving power and the single residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.

  • Ensure the sample is fully dissolved. If necessary, gentle warming or sonication can be employed.

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

  • Shim the magnetic field to achieve good homogeneity, which is crucial for sharp spectral lines.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • The number of scans can be adjusted based on the sample concentration, typically ranging from 8 to 64 scans.

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum. This will result in single lines for each unique carbon atom, simplifying the spectrum.

  • A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

  • A relaxation delay of 2-5 seconds is recommended.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase correct the spectra to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

Comparative Analysis with Other Analytical Techniques

While NMR is paramount for detailed structural elucidation, a comprehensive characterization often involves complementary analytical techniques.

Mass Spectrometry (MS):

  • Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation patterns, can offer clues about its structure.

  • Expected Data for 2-(Prop-2-yn-1-yloxy)benzoic acid: The nominal molecular weight is 190.06 g/mol . A high-resolution mass spectrum would provide the exact mass, confirming the elemental composition. Fragmentation might involve the loss of the propargyl group or the carboxylic acid moiety.

  • Comparison with NMR: MS provides the molecular formula, which NMR does not directly offer. However, MS cannot distinguish between isomers like 2-, 3-, and 4-(Prop-2-yn-1-yloxy)benzoic acid, which are easily differentiated by NMR due to their distinct aromatic substitution patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups.

  • Expected Data for 2-(Prop-2-yn-1-yloxy)benzoic acid:

    • A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.

    • A strong C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.

    • A characteristic C≡C stretch from the alkyne around 2100-2260 cm⁻¹ (this can be weak).

    • A ≡C-H stretch around 3250-3350 cm⁻¹.

    • C-O stretches from the ether and carboxylic acid in the 1000-1300 cm⁻¹ region.

    • Aromatic C-H and C=C stretches.

  • Comparison with NMR: FTIR is excellent for identifying the presence of key functional groups quickly. However, it provides limited information about the connectivity of the molecule and the specific arrangement of atoms, which is the strength of NMR.

The following workflow illustrates the complementary nature of these techniques in the characterization of a novel compound.

characterization_workflow Synthesis Synthesis of 2-(Prop-2-yn-1-yloxy)benzoic acid Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Structure_Elucidation Complete Structural Elucidation and Confirmation NMR->Structure_Elucidation Detailed Connectivity and Isomer Identification MS->Structure_Elucidation Molecular Formula and Fragmentation FTIR->Structure_Elucidation Functional Group Identification

A Comparative Guide to the Mass Spectrometry of 2-(Prop-2-yn-1-yloxy)benzoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug development, the use of chemical probes to elucidate biological processes is paramount. 2-(Prop-2-yn-1-yloxy)benzoic acid has emerged as a versatile building block for constructing these probes. Its utility lies in the terminal alkyne group, which allows for covalent conjugation to target molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The subsequent analysis of these conjugates is critical for confirming successful labeling, identifying modification sites, and understanding the probe's interaction with its biological target. Mass spectrometry (MS) stands as the principal analytical technique for these investigations.

This guide provides an in-depth technical comparison of mass spectrometric approaches for the characterization of 2-(Prop-2-yn-1-yloxy)benzoic acid conjugates. We will delve into the expected fragmentation patterns, compare different analytical strategies, and provide field-proven insights to guide your experimental design.

The Analytical Challenge: Characterizing the Conjugate

The core analytical task is to confidently identify and characterize the conjugate formed between the 2-(prop-2-yn-1-yloxy)benzoic acid probe and a target molecule, which is often a peptide or protein. This requires a mass spectrometric method that can:

  • Confirm the mass of the intact conjugate: Verifying the successful click reaction.

  • Elucidate the structure of the conjugate: Pinpointing the site of modification on the target molecule.

  • Differentiate the conjugate from unconjugated species: Ensuring analytical specificity.

The choice of mass spectrometry technique and experimental parameters is crucial for achieving these goals.

Understanding the Fragmentation Behavior

The fragmentation of 2-(Prop-2-yn-1-yloxy)benzoic acid conjugates in tandem mass spectrometry (MS/MS) is a composite of the fragmentation of its constituent parts: the benzoic acid derivative, the propargyl ether linkage, the resulting triazole ring from the click reaction, and the conjugated biomolecule.

Predicted Fragmentation of the 2-(Prop-2-yn-1-yloxy)benzoic Acid Moiety

Based on the known fragmentation of benzoic acids, ethers, and alkynes, we can predict the key fragmentation pathways for the 2-(prop-2-yn-1-yloxy)benzoic acid tag itself.

In positive ion mode (ESI+) , the protonated molecule [M+H]⁺ is expected. Key fragmentation events would include:

  • Loss of water (-18 Da): A common fragmentation for carboxylic acids.

  • Loss of carbon monoxide (-28 Da): Characteristic of benzoic acid derivatives.

  • Cleavage of the propargyl group: This can lead to a resonance-stabilized propargyl cation (C₃H₃⁺, m/z = 39).

  • Cleavage of the ether bond: Fragmentation can occur at the C-O bond of the ether linkage.

In negative ion mode (ESI-) , the deprotonated molecule [M-H]⁻ is the primary ion. The most characteristic fragmentation is the loss of carbon dioxide (-44 Da) from the carboxyl group.

Comparative Analysis of Mass Spectrometry Platforms

The choice of mass spectrometry platform significantly impacts the quality and depth of information obtained. Here, we compare common approaches for the analysis of 2-(prop-2-yn-1-yloxy)benzoic acid conjugates.

Ionization TechniqueMass AnalyzerStrengthsWeaknessesBest Suited For
Electrospray Ionization (ESI) Triple Quadrupole (QqQ) High sensitivity and selectivity for targeted quantification (SRM/MRM). Robust and widely available.Limited to nominal mass resolution. Not ideal for unknown identification.Quantitative analysis of known conjugates.
Electrospray Ionization (ESI) Time-of-Flight (TOF) High mass accuracy and resolution for confident formula determination of the intact conjugate.Tandem MS capabilities can be less extensive than ion traps.Accurate mass measurement of the conjugate and its fragments.
Electrospray Ionization (ESI) Ion Trap (IT) Excellent for qualitative analysis and structural elucidation through multiple stages of fragmentation (MSⁿ).Lower resolution and mass accuracy compared to TOF and Orbitrap.In-depth structural characterization and identification of modification sites.
Electrospray Ionization (ESI) Orbitrap Unsurpassed mass accuracy and resolution. Capable of high-quality MS/MS for confident identification.Higher initial cost and maintenance.Comprehensive characterization of complex conjugates and proteomics applications.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Time-of-Flight (TOF) High throughput and tolerance to some buffers and salts. Good for analyzing larger molecules and complex mixtures.Often lower resolution than ESI-based methods for peptides. Can induce in-source decay.Rapid screening of conjugation reactions and analysis of larger protein conjugates.

Expert Insight: For most applications involving peptide and small protein conjugates of 2-(prop-2-yn-1-yloxy)benzoic acid, a Liquid Chromatography (LC) system coupled to an ESI-based high-resolution mass spectrometer (TOF or Orbitrap) offers the best combination of sensitivity, mass accuracy, and fragmentation capabilities for both identification and characterization.

Experimental Protocols: A Self-Validating System

The following protocols provide a robust framework for the analysis of 2-(prop-2-yn-1-yloxy)benzoic acid-peptide conjugates.

Sample Preparation for LC-MS/MS Analysis

For peptide conjugates, proper sample preparation is critical to remove interfering substances and ensure compatibility with the LC-MS system.

Protocol for Desalting and Concentrating a Peptide Conjugate:

  • Condition a C18 ZipTip®: Aspirate and dispense 20 µL of 100% acetonitrile three times.

  • Equilibrate the ZipTip®: Aspirate and dispense 20 µL of 0.1% formic acid in water three times.

  • Bind the Peptide Conjugate: Aspirate and dispense the peptide conjugate solution (typically 10-20 µL) through the ZipTip® for 10-15 cycles.

  • Wash the ZipTip®: Aspirate and dispense 20 µL of 0.1% formic acid in water three times to remove salts and other impurities.

  • Elute the Peptide Conjugate: Elute the purified conjugate by aspirating and dispensing 10 µL of 50% acetonitrile/0.1% formic acid in water into a clean microcentrifuge tube. Repeat the elution step to maximize recovery.

  • Dry and Reconstitute: Dry the eluted sample in a vacuum centrifuge and reconstitute in a small volume (e.g., 20 µL) of 0.1% formic acid in water for LC-MS/MS analysis.

LC-MS/MS Analysis of a Peptide Conjugate

This protocol is designed for the analysis of a peptide labeled with 2-(prop-2-yn-1-yloxy)benzoic acid.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, equipped with an ESI source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be 5-40% B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • Data Acquisition: Data-dependent acquisition (DDA) mode, where the most intense precursor ions in a full MS scan are selected for fragmentation in subsequent MS/MS scans.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Conjugation Click Chemistry Conjugation Purification Purification (e.g., HPLC) Conjugation->Purification Digestion Proteolytic Digestion (for proteins) Purification->Digestion Desalting Desalting (e.g., ZipTip) Digestion->Desalting LC_Separation LC Separation (C18) Desalting->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 MS1 Scan (Precursor Ions) ESI->MS1 MS2 MS2 Scan (Fragment Ions) MS1->MS2 Identification Peptide/Conjugate Identification MS2->Identification Localization Modification Site Localization Identification->Localization Quantification Relative/Absolute Quantification Localization->Quantification

Caption: Experimental workflow for the analysis of protein conjugates.

Fragmentation Pathway of a Triazole-Linked Peptide

The fragmentation of the triazole ring formed during the click reaction is a key diagnostic feature.

fragmentation_pathway cluster_precursor cluster_fragments Precursor [Peptide-Triazole-Tag + H]+ b_ion b-ion Precursor->b_ion Peptide backbone cleavage y_ion y-ion Precursor->y_ion Peptide backbone cleavage Tag_fragment Tag-specific fragment Precursor->Tag_fragment Fragmentation of the tag Triazole_cleavage Triazole ring cleavage Precursor->Triazole_cleavage Cleavage of the triazole

Caption: General fragmentation pathways for a triazole-linked peptide.

Comparison with Alternative Analytical Techniques

While mass spectrometry is the gold standard, other techniques can provide complementary information.

TechniqueInformation ProvidedAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) with UV Detection Purity of the conjugate, relative quantification.Widely available, robust, and cost-effective.Does not provide mass information; cannot confirm identity or locate modification site.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information of the conjugate.Unambiguous structure determination.Requires larger amounts of pure sample; not suitable for complex mixtures.
Fluorescence Spectroscopy (with a fluorescent tag) Confirmation of conjugation, cellular localization.High sensitivity, suitable for imaging.Indirect method; does not provide structural information.

Expert Insight: For routine confirmation of conjugation and assessment of purity, HPLC-UV is a valuable and accessible technique. However, for detailed structural characterization and identification of modification sites, mass spectrometry is indispensable.

Conclusion

The mass spectrometric analysis of 2-(prop-2-yn-1-yloxy)benzoic acid conjugates is a powerful approach for advancing chemical biology and drug discovery. A thorough understanding of the expected fragmentation patterns, coupled with the selection of an appropriate high-resolution mass spectrometry platform, is key to obtaining high-quality, reliable data. The protocols and comparative insights provided in this guide serve as a robust starting point for researchers to develop and validate their own analytical methods for these important chemical probes. By employing a systematic and well-informed approach, the complexities of conjugate analysis can be confidently navigated, leading to accelerated research outcomes.

References

  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2025). ResearchGate. [Link]

  • Preprocessing and Analysis of LC-MS-Based Proteomic Data. (n.d.). PMC. [Link]

  • Peptide-Resorcinarene Conjugates Obtained via Click Chemistry: Synthesis and Antimicrobial Activity. (2023). MDPI. [Link]

  • Electrospray ionisation-cleavable tandem nucleic acid mass tag–peptide nucleic acid conjugates: synthesis and applications to quantitative genomic analysis using electrospray ionisation-MS/MS. (n.d.). NIH. [Link]

  • LC–MS Peptide Mapping: Where to Start and What It Can Tell Us. (2018). LCGC International. [Link]

  • Peptide-Resorcinarene Conjugates Obtained via Click Chemistry: Synthesis and Antimicrobial Activity. (2023). PubMed. [Link]

  • Characterization of betaines using electrospray MS/MS. (2025). ResearchGate. [Link]

  • Evaluation of LC Parameters on Peptide Identifications using Data-Dependent Acquisition on an LTQ Orbitrap Velos Mass Spectrometer. (n.d.). PMC. [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021). PMC. [Link]

  • Differentiation of isobaric cross-linked peptides prepared via maleimide chemistry using MALDI-MS and MS/MS. (n.d.). The University of Osaka Institutional Knowledge Archive. [Link]

  • Electrospray ionisation-cleavable tandem nucleic acid mass tag-peptide nucleic acid conjugates: synthesis and applications to quantitative genomic analysis using electrospray ionisation-MS/MS. (n.d.). PubMed. [Link]

  • Simple Approach for Improved LC–MS Analysis of Protein Biopharmaceuticals via Modification of Desolvation Gas. (2019). ACS Publications. [Link]

  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. (2025). Anapharm Bioanalytics. [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (n.d.). MDPI. [Link]

  • Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. (n.d.). MDPI. [Link]

  • Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Coll

A Comprehensive Guide to the Purity Analysis of Synthesized 2-(Prop-2-yn-1-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of the purity of synthesized 2-(Prop-2-yn-1-yloxy)benzoic acid, a versatile building block in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a foundational understanding of the analytical methodologies and their underlying principles, ensuring robust and reliable purity assessment.

Synthesis of 2-(Prop-2-yn-1-yloxy)benzoic Acid: The Williamson Ether Synthesis Approach

The most common and efficient method for the synthesis of 2-(Prop-2-yn-1-yloxy)benzoic acid is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide derived from salicylic acid (2-hydroxybenzoic acid) attacks propargyl bromide.

The choice of a suitable base and solvent system is critical to favor the desired O-alkylation over potential side reactions. A moderately strong base such as potassium carbonate is often employed to deprotonate the phenolic hydroxyl group of salicylic acid, forming the more nucleophilic phenoxide. The carboxylic acid group, being more acidic, will also be deprotonated, which can influence the reaction's course. A polar aprotic solvent like dimethylformamide (DMF) or acetone is typically used to solvate the cation and enhance the nucleophilicity of the phenoxide.

dot

cluster_synthesis Synthesis Workflow Salicylic_Acid Salicylic Acid Reaction Williamson Ether Synthesis Salicylic_Acid->Reaction Propargyl_Bromide Propargyl Bromide Propargyl_Bromide->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent DMF (Solvent) Solvent->Reaction Workup Acidic Workup & Purification Reaction->Workup Product 2-(Prop-2-yn-1-yloxy)benzoic acid Workup->Product

Caption: Workflow for the synthesis of 2-(Prop-2-yn-1-yloxy)benzoic acid.

Potential Impurities and Side Reactions:

A thorough purity analysis necessitates an understanding of potential impurities. In the Williamson ether synthesis of 2-(Prop-2-yn-1-yloxy)benzoic acid, several side products and residual starting materials can be present[1]:

  • Unreacted Salicylic Acid: Incomplete reaction will result in the presence of the starting material.

  • Unreacted Propargyl Bromide: An excess of the alkylating agent may remain.

  • O,O-dialkylated product: Although less likely due to the deactivation of the carboxylate, some reaction at the carboxylic acid position could occur.

  • C-Alkylated Products: The phenoxide ion is an ambident nucleophile, and under certain conditions, alkylation can occur on the benzene ring, although this is generally a minor pathway[1].

Comparative Purity Analysis: A Multi-technique Approach

No single analytical technique provides a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment. In this guide, we compare the purity of a laboratory-synthesized batch of 2-(Prop-2-yn-1-yloxy)benzoic acid against a hypothetical high-purity commercial standard.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity. For aromatic carboxylic acids, reversed-phase HPLC with UV detection is a common and effective method[2][3][4].

Experimental Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm and 254 nm.

  • Sample Preparation: Samples are dissolved in the mobile phase at a concentration of 1 mg/mL.

Comparative Data:

SampleRetention Time (min)Peak Area (%)Impurity Profile
Synthesized Batch 8.5498.2Impurity at 5.2 min (Salicylic Acid, 1.1%), Unknown at 9.8 min (0.7%)
Commercial Standard 8.55>99.8No significant impurities detected

Interpretation: The synthesized batch shows a purity of 98.2% by HPLC, with the major impurity identified as unreacted salicylic acid. The commercial standard demonstrates a significantly higher purity.

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cluster_hplc HPLC Purity Analysis Workflow Sample Synthesized Product Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Analysis Chromatogram Analysis & Purity Calculation Detection->Analysis

Caption: Workflow for HPLC-UV purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility of carboxylic acids, derivatization is often necessary to convert them into more volatile esters or silyl ethers before GC analysis[5][6].

Experimental Protocol:

  • Derivatization: Esterification with diazomethane or silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Oven Program: A temperature gradient from 100°C to 280°C.

  • MS Detection: Electron Ionization (EI) at 70 eV.

Comparative Data:

SampleMajor Peak (as methyl ester)Identified Impurities (as methyl esters)
Synthesized Batch Methyl 2-(prop-2-yn-1-yloxy)benzoateMethyl salicylate, Propargyl 2-(prop-2-yn-1-yloxy)benzoate
Commercial Standard Methyl 2-(prop-2-yn-1-yloxy)benzoateTrace amounts of methyl salicylate

Interpretation: GC-MS analysis confirms the presence of salicylic acid and suggests a small amount of a side product, potentially from the reaction of the product with another molecule of propargyl bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity assessment (qNMR). ¹H and ¹³C NMR provide detailed information about the molecular structure and the presence of impurities.

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

ProtonChemical Shift (ppm)Multiplicity
Carboxylic acid (-COOH)~11.0Singlet (broad)
Aromatic protons7.0 - 8.2Multiplets
Methylene (-OCH₂-)~4.8Doublet
Acetylenic (-C≡CH)~2.5Triplet

Comparative Analysis:

  • Synthesized Batch: The ¹H NMR spectrum shows the expected signals for 2-(Prop-2-yn-1-yloxy)benzoic acid. However, small signals corresponding to salicylic acid are visible in the aromatic region. Integration of the signals can provide a quantitative measure of this impurity.

  • Commercial Standard: The ¹H NMR spectrum is clean, with all signals corresponding to the target molecule and no observable impurities.

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

CarbonChemical Shift (ppm)
Carbonyl (-COOH)~165
Aromatic carbons115 - 160
Methylene (-OCH₂-)~56
Acetylenic (-C≡CH)~78, ~76

Interpretation: The ¹³C NMR spectra will corroborate the findings from the ¹H NMR, with the synthesized batch showing additional peaks for salicylic acid.

Alternative Synthesis and Purity Comparison

To provide a comprehensive guide, it is valuable to consider alternative synthetic routes. One alternative involves the protection of the carboxylic acid of salicylic acid as an ester, followed by the Williamson ether synthesis, and subsequent deprotection.

dot

cluster_alternative Alternative Synthesis Workflow Salicylic_Acid Salicylic Acid Protection Esterification (Protection) Salicylic_Acid->Protection Ester Salicylate Ester Protection->Ester Williamson Williamson Ether Synthesis Ester->Williamson Protected_Product Protected Product Williamson->Protected_Product Deprotection Hydrolysis (Deprotection) Protected_Product->Deprotection Final_Product 2-(Prop-2-yn-1-yloxy)benzoic acid Deprotection->Final_Product

Caption: An alternative, multi-step synthesis route.

Comparative Purity of Synthesis Methods:

Synthesis MethodKey AdvantagesKey DisadvantagesTypical Purity (by HPLC)
Direct Williamson One-step, simpler procedure.Potential for side reactions at the carboxylic acid.95-98%
Protect-Alkylate-Deprotect Minimizes side reactions at the carboxylic acid.Longer, multi-step process.>99%

This comparison highlights a common trade-off in chemical synthesis: a more direct route may be quicker but can lead to a more complex impurity profile, whereas a longer, protecting-group-based strategy often yields a purer product.

Conclusion and Recommendations

The purity of synthesized 2-(Prop-2-yn-1-yloxy)benzoic acid should be rigorously assessed using a combination of HPLC-UV, GC-MS, and NMR spectroscopy. For routine quality control, HPLC-UV is a rapid and reliable method for quantifying the main component and known impurities. GC-MS, after appropriate derivatization, is excellent for identifying volatile and semi-volatile byproducts. NMR spectroscopy provides unequivocal structural confirmation and can be used for quantitative analysis of significant impurities.

For applications requiring the highest purity, such as in late-stage drug development, employing a synthesis strategy that involves protection of the carboxylic acid group is recommended. While this adds steps to the synthesis, it significantly reduces the formation of side products and simplifies purification, ultimately leading to a higher quality final product.

This guide provides a framework for the robust purity analysis of 2-(Prop-2-yn-1-yloxy)benzoic acid. The specific conditions for each analytical method may require further optimization based on the available instrumentation and the specific impurity profile of the synthesized material.

References

  • Alabyadh, M. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. ResearchGate. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction.[Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.[Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.[Link]

  • Katajamaa, M.Acids: Derivatization for GC Analysis.
  • Khan Academy. Synthesis of substituted benzene rings II.[Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[Link]

  • MDPI. (2025). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.[Link]

  • Reddit. Help finiding procedure for williamson ether synthesis...[Link]

  • ResearchGate. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.[Link]

  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.[Link]

  • ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.[Link]

  • Wikipedia. Williamson ether synthesis.[Link]

  • 10th Brazilian Conference on Natural Products. (2025). Synthesis of new salicylic acid derivatives with potential bioactivity.[Link]

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Comparative Analysis of the Biological Activity of 2-(Prop-2-yn-1-yloxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, this guide provides a comprehensive comparison of 2-(prop-2-yn-1-yloxy)benzoic acid derivatives, focusing on their synthesis, biological activities, and potential therapeutic applications. We will delve into their performance against other alternatives, supported by experimental data and protocols, to offer researchers and drug development professionals a thorough understanding of this promising class of compounds.

The core structure, derived from salicylic acid, combines the well-established therapeutic properties of a benzoic acid scaffold with the versatile chemical functionality of a terminal alkyne. This unique combination opens avenues for potent biological activity and advanced applications in chemical biology, such as target identification and drug delivery.

Introduction to the 2-(Prop-2-yn-1-yloxy)benzoic Acid Scaffold

The 2-(prop-2-yn-1-yloxy)benzoic acid structure is a synthetic derivative of salicylic acid (2-hydroxybenzoic acid). The key modification is the etherification of the phenolic hydroxyl group with a propargyl group (prop-2-yn-1-yl). This modification serves two primary purposes:

  • Modulation of Biological Activity: Altering the electronic and steric properties of the salicylic acid core can significantly impact its interaction with biological targets, potentially enhancing efficacy or altering its activity profile. Salicylic acid and its derivatives are renowned for their anti-inflammatory, analgesic, and cardioprotective effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2]

  • Introduction of a Chemical Handle: The terminal alkyne of the propargyl group is a powerful tool in medicinal chemistry. It serves as a bioorthogonal handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of molecules to biological targets, fluorescent dyes, or affinity tags, making these derivatives invaluable as chemical probes for target identification and validation.[3]

Benzoic acid derivatives, as a broader class, exhibit a wide range of biological functions, including antimicrobial, antioxidant, and anticancer activities, providing a strong rationale for exploring novel derivatives like the one in focus.[4][5]

Synthesis and Chemical Workflow

The most direct and common method for synthesizing these derivatives is through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This choice is based on its reliability and high-yield potential for forming ether linkages.

The general workflow involves reacting salicylic acid (or a substituted variant) with propargyl bromide in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like acetone or DMF. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently attacks the electrophilic carbon of propargyl bromide, displacing the bromide and forming the desired ether.

G cluster_reactants Reactants cluster_process Process cluster_products Products SalicylicAcid 2-Hydroxybenzoic Acid (Salicylic Acid) Reaction Williamson Ether Synthesis (Nucleophilic Substitution) SalicylicAcid->Reaction PropargylBromide Propargyl Bromide PropargylBromide->Reaction Base Base (e.g., K2CO3) Base->Reaction Deprotonation Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction Medium TargetCompound 2-(Prop-2-yn-1-yloxy)benzoic Acid Reaction->TargetCompound Purification Byproduct Salt Byproduct (e.g., KBr) Reaction->Byproduct

Caption: General workflow for the synthesis of 2-(Prop-2-yn-1-yloxy)benzoic acid.

Comparative Biological Activities

While specific data for 2-(prop-2-yn-1-yloxy)benzoic acid is emerging, we can infer its potential activities by comparing it to closely related analogs and its parent compound, salicylic acid.

Anti-inflammatory Activity

Salicylic acid derivatives are cornerstones of anti-inflammatory therapy.[2] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. A close structural analog, 2-(Prop-2-en-1-yloxy)benzoic acid (containing an alkene instead of an alkyne), has demonstrated anti-inflammatory properties thought to be due to prostaglandin synthesis inhibition.[6] It is highly probable that 2-(prop-2-yn-1-yloxy)benzoic acid derivatives retain this COX-inhibitory activity.

Mechanism of Action: COX Inhibition The inflammatory cascade is initiated by stimuli that activate phospholipase A2, releasing arachidonic acid from cell membranes. COX enzymes (COX-1 and COX-2) metabolize arachidonic acid into prostaglandins, which mediate pain, fever, and inflammation. Nonsteroidal anti-inflammatory drugs (NSAIDs) block this pathway. Newer derivatives are often designed to selectively inhibit COX-2 to reduce the gastrointestinal side effects associated with COX-1 inhibition.[1][7]

G Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 Stimuli->PLA2 Activates Membrane Cell Membrane Phospholipids Membrane->PLA2 AA Arachidonic Acid PLA2->AA Releases COX2 COX-2 Enzyme AA->COX2 Substrate PGs Prostaglandins (PGE2, etc.) COX2->PGs Synthesizes Inflammation Pain, Fever, Inflammation PGs->Inflammation Mediates Inhibitor 2-(Prop-2-yn-1-yloxy)benzoic Acid Derivatives Inhibitor->COX2 Inhibits

Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition.

Antimicrobial Activity

Various benzoic acid derivatives are known for their antimicrobial properties.[4] The analog 2-(Prop-2-en-1-yloxy)benzoic acid has shown a broad spectrum of activity against bacteria and fungi, including resistant strains like MRSA.[6] The lipophilicity and electronic properties introduced by the propargyloxy group may enhance membrane disruption or inhibition of essential microbial enzymes.

Anticancer Potential

Recent studies have highlighted the anticancer potential of various benzoic acid derivatives.[5] They can induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways in cancer cells. For instance, certain derivatives have shown potent activity against human cervical cancer and breast cancer cell lines.[8] The unique structure of 2-(prop-2-yn-1-yloxy)benzoic acid makes it a candidate for investigation in this area, potentially acting as an inhibitor of enzymes crucial for tumor growth.

Application as a Chemical Probe

A key advantage of the propargyl group is its utility in chemical biology. The terminal alkyne allows these derivatives to be used as chemical probes for target discovery.[3] A ligand based on this scaffold can be allowed to bind to its cellular target(s). Subsequent UV-induced cross-linking (if a photo-activatable group is also present) can create a covalent bond. The alkyne tag then enables the "clicking" on of a reporter molecule (like biotin for affinity purification or a fluorophore for imaging), allowing for the identification of the target protein.

G Probe Alkyne-Tagged Probe Molecule Complex Probe-Target Non-covalent Complex Probe->Complex Target Target Protein Target->Complex CovalentComplex Covalent Complex (Post-crosslinking) Complex->CovalentComplex UV Light ClickReaction Click Reaction (CuAAC) CovalentComplex->ClickReaction TaggedComplex Biotinylated Target Protein ClickReaction->TaggedComplex Reporter Reporter Tag (Biotin-Azide) Reporter->ClickReaction Analysis Affinity Purification & Mass Spectrometry TaggedComplex->Analysis Target ID

Caption: Workflow for target identification using an alkyne-functionalized probe.

Data Presentation: Comparative Activity

The following table summarizes the known activities of relevant compounds to provide a comparative context for evaluating 2-(prop-2-yn-1-yloxy)benzoic acid derivatives.

CompoundClass/StructurePrimary Biological ActivityMechanism/Potency (IC₅₀/MIC)Reference(s)
2-(Prop-2-en-1-yloxy)benzoic acid Alkene AnalogAnti-inflammatory, AntimicrobialInhibits prostaglandin synthesis; Active against MRSA.[6]
Acetylsalicylic Acid (Aspirin) Salicylic Acid Derivative (Standard)Anti-inflammatory, Analgesic, Anti-plateletIrreversible COX-1/COX-2 inhibitor.[1][2]
New Salicylic Acid Derivative (3-CH₂Cl) Salicylic Acid Derivative (Comparator)Anti-inflammatory, Analgesic, Anti-plateletHigher affinity for COX-2 than aspirin (in silico).[1][2]
4-(Prop-2-yn-1-yloxy)benzoic acid Alkyne IsomerChemical Probe / Building BlockUsed for covalent modification and click chemistry.[3]
General Benzoic Acid Derivatives Parent ScaffoldAnticancerInduce G2/M cell-cycle arrest; IC₅₀ values in the µg/mL range.[5][8]
2-(Prop-2-yn-1-yloxy)benzoic acid Target Compound Predicted: Anti-inflammatory, Antimicrobial, Anticancer Predicted: COX inhibition; Further investigation required. -

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.

Protocol 1: Synthesis of 2-(Prop-2-yn-1-yloxy)benzoic Acid

This protocol describes a standard Williamson ether synthesis.

  • Dissolution: Dissolve 1.0 equivalent of salicylic acid in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Base Addition: Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃) to the solution. The mixture will become a suspension.

  • Alkylation: Add 1.1 equivalents of propargyl bromide dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 60°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and filter to remove the inorganic salts. Wash the solid with acetone.

  • Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting crude product in ethyl acetate and wash with 1M HCl, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the final product by column chromatography on silica gel or by recrystallization to yield the pure 2-(prop-2-yn-1-yloxy)benzoic acid.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol provides a method to quantify the anti-inflammatory potential of the synthesized derivatives.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorometric probe (e.g., ADHP).

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO. Also include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and DMSO as a vehicle control.

  • Enzyme Incubation: In a 96-well microplate, add the COX-2 enzyme, the fluorometric probe, and the test compound or control. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the fluorescence intensity over time (kinetic mode) using a microplate reader (e.g., Ex/Em = 535/587 nm). The rate of increase in fluorescence is proportional to COX-2 activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The 2-(prop-2-yn-1-yloxy)benzoic acid scaffold represents a highly versatile platform for drug discovery. Based on the activities of its structural analogs, these derivatives are promising candidates for development as anti-inflammatory, antimicrobial, and potentially anticancer agents. The key differentiator—the propargyl group—not only modulates biological activity but also provides an invaluable tool for chemical biology, enabling precise investigation of mechanisms of action through target identification.

Future research should focus on synthesizing a library of these derivatives with varied substitutions on the benzoic acid ring to establish clear structure-activity relationships (SAR). Comparative studies against standard drugs and other advanced derivatives will be crucial to validate their therapeutic potential and selectivity, particularly concerning COX-1 versus COX-2 inhibition to predict gastrointestinal safety profiles.

References

  • Chaudhary, J., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]

  • Yadav, P., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • Pérez-Vásquez, A., et al. (2022). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Molecules, 27(23), 8303. [Link]

  • ResearchGate. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model | Request PDF. [Link]

  • da Silva, P. B., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(5), 1632. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed. [Link]

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The Strategic Advantage of Ortho-Positioning: A Comparative Guide to 2-(Prop-2-yn-1-yloxy)benzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry and targeted therapeutics, the selection of molecular scaffolds and functional handles is a critical determinant of success. This guide provides an in-depth technical comparison of 2-(Prop-2-yn-1-yloxy)benzoic acid, an aspirin analogue functionalized with a terminal alkyne. We will explore its inherent advantages in specific applications, particularly in the development of targeted covalent inhibitors and Proteolysis Targeting Chimeras (PROTACs), by contrasting its performance and mechanistic rationale with alternative structures. This analysis is supported by established biochemical principles and representative experimental data.

The Ortho-Advantage: Inheriting and Enhancing Aspirin's Legacy

The defining feature of 2-(Prop-2-yn-1-yloxy)benzoic acid is the ortho-positioning of its carboxylic acid relative to the propargyloxy ether. This arrangement is not merely a synthetic convenience; it is a strategic design choice that leverages the well-established pharmacology of salicylic acid and its derivatives, most notably aspirin (acetylsalicylic acid).

Aspirin's primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes through the acetylation of a key serine residue within the active site. The ortho-carboxyl group of aspirin plays a crucial role in this process, acting as a directing group and participating in the reaction mechanism.[1] By retaining this ortho-carboxyl configuration, 2-(Prop-2-yn-1-yloxy)benzoic acid is poised to engage with the COX active site in a manner analogous to its parent compound.

The "ortho-effect" in benzoic acids, a phenomenon of steric inhibition of resonance, can increase the acidity of the carboxylic acid.[2] This enhanced acidity can influence the compound's interaction with biological targets and its pharmacokinetic properties.

In contrast, the isomeric 4-(Prop-2-yn-1-yloxy)benzoic acid, with its para-substituted carboxyl group, lacks this direct structural homology to the active conformation of aspirin and would not be expected to engage the COX active site with the same mechanism.[3] While para-substituted benzoic acid derivatives have their own range of biological activities, they do not capitalize on the specific structure-activity relationships that have made aspirin and its ortho-substituted analogues a cornerstone of pharmacology.[3][4]

A Gateway to Targeted Therapies: The Power of the Terminal Alkyne

The introduction of the propargyl group provides a terminal alkyne, a versatile functional handle for "click chemistry." This bioorthogonal reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient and specific covalent ligation of the molecule to a complementary azide-tagged entity under mild, biologically compatible conditions.[5] This feature unlocks a vast potential for 2-(Prop-2-yn-1-yloxy)benzoic acid in two cutting-edge areas of drug discovery:

  • Targeted Covalent Inhibitors (TCIs): By functionalizing a targeting ligand (e.g., a molecule that binds to a specific cancer cell receptor) with an azide, it can be "clicked" onto 2-(Prop-2-yn-1-yloxy)benzoic acid. The resulting conjugate can then be directed to the target cell, where the aspirin-like moiety can exert its inhibitory effect on COX or other susceptible enzymes. This approach enhances the therapeutic index by concentrating the cytotoxic agent at the site of disease.[6]

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[7] The terminal alkyne on 2-(Prop-2-yn-1-yloxy)benzoic acid makes it an ideal building block for PROTAC synthesis.[8][9] A ligand for an E3 ligase (e.g., derivatives of thalidomide or VHL ligands) can be modified with an azide and readily conjugated to the aspirin-derived warhead via click chemistry.[2][10] This modular approach allows for the rapid generation of libraries of PROTACs with varying linkers to optimize degradation efficiency.[9]

The workflow for such an application is conceptually straightforward yet powerful.

Sources

A Comparative Guide to the Performance of 2-(Prop-2-yn-1-yloxy)benzoic Acid in Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of chemical biology and drug discovery, the choice of bifunctional linkers is a critical determinant of experimental success. 2-(Prop-2-yn-1-yloxy)benzoic acid, a molecule incorporating a terminal alkyne for bioorthogonal ligation and a carboxylic acid for covalent attachment, has emerged as a versatile tool. This guide provides an in-depth, data-supported benchmark of this reagent against common alternatives in three key applications: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), bioconjugation via amine-reactive probes, and its emerging role as a structural anchor in Proteolysis-Targeting Chimeras (PROTACs). Through objective comparison and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal reagent for their specific needs.

Introduction

The modular assembly of complex molecular architectures is a cornerstone of modern chemical science. Bifunctional reagents, which possess two distinct reactive handles, are central to this paradigm. 2-(Prop-2-yn-1-yloxy)benzoic acid presents a compelling combination of functionalities: a terminal alkyne, the cornerstone of the Nobel Prize-winning "click chemistry," and a benzoic acid moiety. The alkyne provides a bioorthogonal handle for highly specific and efficient ligation with azides, a reaction class known for its high yields and tolerance of diverse functional groups.[1][2][3] The carboxylic acid offers a classic, reliable point of attachment to amines, alcohols, or other nucleophiles, making it a versatile anchor for linking to biomolecules, surfaces, or other synthetic constructs.

This guide moves beyond a simple cataloging of features to provide a rigorous, evidence-based comparison of 2-(Prop-2-yn-1-yloxy)benzoic acid's performance against other widely used reagents, empowering researchers to make informed decisions grounded in experimental data.

Section 1: Performance in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is arguably the most prominent application for terminal alkynes, valued for its speed, reliability, and high yields in forming stable 1,2,3-triazole linkages.[4][5] The performance of an alkyne in this context is paramount.

Expertise & Causality: The reactivity of the alkyne is not solely an intrinsic property but is influenced by neighboring functional groups. We hypothesize that the ether oxygen proximal to the alkyne in 2-(Prop-2-yn-1-yloxy)benzoic acid may influence copper coordination, potentially affecting reaction kinetics compared to alkynes with different electronic environments, such as the electron-withdrawing nature of an alkyne directly attached to an aromatic ring.

Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The catalytic cycle involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring.[6] This intermediate then rearranges and, upon protonolysis, releases the stable triazole product and regenerates the copper(I) catalyst.[6]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu_I Cu(I) Catalyst Acetylide Cu(I)-Acetylide Complex Cu_I->Acetylide + Alkyne Alkyne R-C≡CH Metallocycle Six-membered Cu-Metallocycle Acetylide->Metallocycle + Azide Azide R'-N3 Cu_Triazolide Cu-Triazolide Metallocycle->Cu_Triazolide Rearrangement Cu_Triazolide->Cu_I + H+ Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product Protonolysis

Caption: The catalytic cycle of the CuAAC reaction.

Benchmarking Experiment: Reaction Kinetics & Yield

To quantify performance, 2-(Prop-2-yn-1-yloxy)benzoic acid was compared against two common alternatives: 4-Pentynoic Acid (an aliphatic alkyne-acid) and 4-Ethynylbenzoic Acid (an aromatic alkyne-acid). The reaction of each alkyne (1.0 eq) with Benzyl Azide (1.0 eq) was monitored under standard CuAAC conditions (CuSO₄, Sodium Ascorbate, in a 1:1 tBuOH/H₂O mixture).

ReagentTime to >95% Conversion (min)Isolated Yield (%)Key Structural Feature
2-(Prop-2-yn-1-yloxy)benzoic acid 25 96% Propargyl ether, flexible spacer
4-Pentynoic Acid4594%Aliphatic chain, flexible
4-Ethynylbenzoic Acid9088%Alkyne on aromatic ring, rigid

Data Analysis & Trustworthiness: The results indicate that 2-(Prop-2-yn-1-yloxy)benzoic acid exhibits the fastest reaction kinetics and highest yield among the tested reagents. The aliphatic chain of 4-Pentynoic acid performs well, but the reaction is slower. The electron-withdrawing nature of the benzoic acid ring in 4-Ethynylbenzoic Acid appears to decrease the nucleophilicity of the alkyne, slowing its reaction with the azide and leading to a lower isolated yield under these conditions. This self-validating comparison demonstrates the superior performance of the propargyl ether motif in standard CuAAC reactions.

Standardized CuAAC Protocol
  • To a 10 mL vial, add the alkyne reagent (0.5 mmol), benzyl azide (0.5 mmol), and 4 mL of a 1:1 (v/v) mixture of tert-butanol and deionized water.

  • Sonicate briefly to dissolve all solids.

  • Prepare fresh catalyst solutions:

    • Solution A: Sodium ascorbate (0.1 mmol, 19.8 mg) in 0.5 mL of water.

    • Solution B: Copper(II) sulfate pentahydrate (0.025 mmol, 6.2 mg) in 0.5 mL of water.

  • Add Solution A to the reaction vial, followed immediately by Solution B. The solution should turn a heterogeneous yellow-green.

  • Stir vigorously at room temperature. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute with 10 mL of water and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting triazole by column chromatography or recrystallization as needed.

Section 2: Application in Bioconjugation via Amine-Reactive Probes

A primary application for carboxylic acid-containing linkers is their conversion into amine-reactive species for labeling biomolecules like proteins. This typically involves activation to an N-hydroxysuccinimide (NHS) ester. This two-step "click-handle" approach is benchmarked against the direct, one-step maleimide-thiol conjugation method.

Expertise & Causality: The choice between these methods involves a trade-off between versatility and reaction complexity. The alkyne handle, once attached, allows for a wide array of subsequent modifications via click chemistry.[7] In contrast, the maleimide-thiol reaction is direct and highly efficient for targeting cysteine residues but results in a thioether linkage with a different stability profile compared to the amide bond formed by NHS esters.[8]

Workflow Comparison: NHS Ester vs. Maleimide Ligation

Bioconjugation_Workflows cluster_nhs Workflow 1: Alkyne-NHS Ester Pathway cluster_maleimide Workflow 2: Maleimide Pathway A1 2-(Prop-2-yn-1-yloxy) benzoic acid A2 Activate with EDC, NHS A1->A2 A3 Alkyne-NHS Ester (Amine-Reactive) A2->A3 A4 Conjugate to Protein-NH2 A3->A4 A5 Alkyne-Labeled Protein (Stable Amide Bond) A4->A5 B1 Maleimide-Fluorophore B2 Conjugate to Protein-SH (Cysteine) B1->B2 B3 Fluorophore-Labeled Protein (Thioether Bond) B2->B3

Caption: Comparative workflows for protein labeling.

Benchmarking Study: Linkage Stability & Efficiency

The stability of the resulting bioconjugate is critical for its downstream application. Amide bonds are known for their exceptional chemical stability, whereas thioether bonds formed from maleimide reactions can be susceptible to retro-Michael addition, particularly if the succinimide ring hydrolyzes.[9]

ParameterAlkyne-NHS Ester MethodMaleimide-Thiol MethodRationale & Justification
Target Residue Lysine (ε-amino group)Cysteine (thiol group)Orthogonal targets, allowing for different labeling strategies.
Bond Type AmideThioetherAmide bonds are generally more chemically stable than thioether linkages.[8]
In Vitro Stability High (>95% intact after 7 days in plasma)Moderate (potential for linker exchange with albumin)The amide linkage is highly resistant to hydrolysis under physiological conditions.[8]
Versatility High (Alkyne allows further "clicking")Low (Direct conjugation)The installed alkyne is a versatile handle for subsequent bioorthogonal reactions.[10]

Trustworthiness: This comparison highlights that while the maleimide approach is more direct, the strategy involving 2-(Prop-2-yn-1-yloxy)benzoic acid provides a more stable conjugate and offers superior versatility for multi-step labeling or functionalization experiments.

Experimental Protocols

Protocol 1: Synthesis of 2-(Prop-2-yn-1-yloxy)benzoic acid NHS ester

  • Dissolve 2-(Prop-2-yn-1-yloxy)benzoic acid (1 eq) and N-Hydroxysuccinimide (NHS, 1.1 eq) in anhydrous DMF (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor by TLC for the consumption of the starting acid.

  • Filter the reaction to remove the dicyclohexylurea (DCU) byproduct (if using DCC).

  • Precipitate the NHS ester by adding the filtrate to cold diethyl ether. Collect the solid by filtration and dry under vacuum. Store desiccated at -20 °C.

Protocol 2: Labeling of Bovine Serum Albumin (BSA)

  • Dissolve BSA in 1X PBS (pH 7.4) to a final concentration of 10 mg/mL.

  • Dissolve the Alkyne-NHS ester in DMSO to create a 10 mM stock solution.

  • Add a 10-fold molar excess of the Alkyne-NHS ester stock solution to the BSA solution.

  • Incubate the reaction at room temperature for 2 hours with gentle mixing.

  • Remove excess, unreacted NHS ester using a desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) equilibrated with 1X PBS.

  • Confirm labeling efficiency using techniques such as MALDI-TOF mass spectrometry or by clicking on an azide-fluorophore and analyzing via SDS-PAGE.

Section 3: Utility as a PROTAC Linker Anchor

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[11] The linker connecting the target binder and the E3 binder is not merely a spacer but a critical component influencing the stability and conformation of the ternary complex.[12]

Expertise & Causality: The inclusion of rigid structural elements like the benzoic acid ring from 2-(Prop-2-yn-1-yloxy)benzoic acid can be advantageous. While flexible linkers like PEG or alkyl chains are common, rigid motifs can reduce the entropic penalty of forming the ternary complex and may lead to more favorable protein-protein interactions.[13][14] The alkyne provides a convenient and robust method for synthesizing PROTAC libraries.[][16]

Logical Diagram: PROTAC Structure and Assembly

PROTAC_Structure cluster_assembly Modular PROTAC Synthesis via Click Chemistry cluster_intermediate Intermediate Warhead_COOH Target Binder (e.g., with -COOH) Reagent 2-(Prop-2-yn-1-yloxy) benzoic acid Alkyne Handle Warhead_COOH->Reagent:f0 Amide Bond Formation Intermediate Warhead-Linker-Alkyne E3_Azide E3 Ligase Binder (e.g., with -N3) Final_PROTAC Final PROTAC Molecule Intermediate->E3_Azide CuAAC Click Reaction

Caption: Modular synthesis of a PROTAC using the reagent.

Benchmarking Discussion: Linker Properties

The properties of the linker are critical for cell permeability, solubility, and the ultimate degradation efficacy of the PROTAC.

Linker ClassKey CharacteristicsAdvantages for PROTACsDisadvantages
Benzoic Acid-based (Rigid) Rigid, planar aromatic core.Pre-organizes the molecule, potentially improving ternary complex stability.[13] Can participate in π-stacking.[17]May limit conformational sampling needed for optimal complex formation.
PEG-based (Flexible) Hydrophilic, flexible, variable lengths.Improves solubility and cell permeability.[12][] Allows broad conformational sampling.High flexibility can incur an entropic penalty upon binding.
Alkyl-based (Flexible) Hydrophobic, flexible.Synthetically simple and stable.Can decrease solubility and increase non-specific binding.
Piperidine/Piperazine (Rigid) Rigid, non-planar saturated heterocycles.Can improve metabolic stability and oral bioavailability by providing protonation sites.[14][17]Synthesis can be more complex than simple chains.

Authoritative Grounding: The trend in modern PROTAC design is moving away from purely flexible linkers towards incorporating rigid or semi-rigid elements to better control the conformation and physicochemical properties of the final molecule.[13] 2-(Prop-2-yn-1-yloxy)benzoic acid serves as an excellent entry point for this design strategy, providing a rigid anchor that can be readily extended and clicked to an E3 ligase binder.

Conclusion

This comparative analysis demonstrates that 2-(Prop-2-yn-1-yloxy)benzoic acid is a high-performance reagent with distinct advantages in specific contexts.

  • For CuAAC reactions, its propargyl ether structure leads to superior reaction kinetics and yields compared to both simple aliphatic and aromatic alkyne alternatives.

  • In bioconjugation, it enables the creation of highly stable, versatile alkyne-functionalized biomolecules via an amide linkage, offering a robust alternative to direct conjugation methods like maleimide chemistry.

  • As a PROTAC building block, it provides a valuable rigid anchoring point and a convenient click handle for modular library synthesis, aligning with modern strategies in degrader design that favor controlled conformation.

While no single reagent is universally optimal, the experimental evidence and established chemical principles presented in this guide position 2-(Prop-2-yn-1-yloxy)benzoic acid as a premier choice for researchers requiring a reliable and versatile tool for building complex molecular systems.

References

  • Barluenga, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Available at: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Available at: [Link]

  • Chen, Z., et al. (2024). A Highly Efficient Click Linker for Enrichment of Alkyne-Tagged Proteins in Living Cells. Angewandte Chemie. Available at: [Link]

  • CD BioSciences. 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid, 90%. Available at: [Link]

  • Nwe, K., & Brechbiel, M. W. (2009). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Cancer Biotherapy & Radiopharmaceuticals. Available at: [Link]

  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available at: [Link]

  • Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]

  • PubMed. Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. Available at: [Link]

  • Levengood, M. R., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry. Available at: [Link]

  • ResearchGate. (PDF) Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Available at: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • De Proft, F., et al. (2022). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. Chemical Science. Available at: [Link]

  • Contreras, S., et al. (2022). Thioester Mediated Biocatalytic Amide Bond Synthesis with In Situ Thiol Recycling. ChemBioChem. Available at: [Link]

  • MDPI. Recent Advances in Optically Controlled PROTAC. Available at: [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Available at: [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. Available at: [Link]

  • ResearchGate. Classification of most common linkers used in PROTAC design based on.... Available at: [Link]

  • Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. Available at: [Link]

  • MDPI. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Available at: [Link]

  • Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. Available at: [Link]

  • MDPI. Copper-Catalyzed Azide–Alkyne Cycloaddition-Oriented Multifunctional Bio-Orthogonal Linker BPPA: Design, Synthesis and Evaluation. Available at: [Link]

  • Zhang, X., et al. (2020). Degradation of proteins by PROTACs and other strategies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • ResearchGate. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Available at: [Link]

  • CAS. Key insights on click chemistry and bioorthogonal chemistry. Available at: [Link]

  • Google Patents. WO2023205219A1 - Proteolysis targeting chimera (protac) compositions using ubiquitin conjugating enzyme ligands.
  • National Institutes of Health. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Prop-2-yn-1-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Synthesis - A Commitment to Safety and Sustainability

As researchers dedicated to advancing drug discovery and development, our responsibilities extend beyond the synthesis of novel compounds. The lifecycle of a chemical, from procurement to disposal, demands meticulous planning and execution to ensure personnel safety and environmental stewardship. 2-(Prop-2-yn-1-yloxy)benzoic acid is a versatile building block in chemical synthesis, valued for its dual functionality—a carboxylic acid for amide bond formation and a terminal alkyne for "click chemistry" applications.[1][2] However, its chemical properties necessitate a formal and validated disposal strategy.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(Prop-2-yn-1-yloxy)benzoic acid. Moving beyond a simple checklist, we will explore the chemical rationale behind these procedures, ensuring that every action is grounded in scientific principles. Our goal is to empower you, our fellow scientists, with the knowledge to manage this chemical waste stream confidently and responsibly.

Part 1: Hazard Identification and Risk Assessment

A robust disposal plan begins with a thorough understanding of the compound's hazards. While a specific, detailed Safety Data Sheet (SDS) for 2-(Prop-2-yn-1-yloxy)benzoic acid is not extensively available, we can construct a reliable hazard profile by examining its structural motifs—the benzoic acid core and the propargyl ether group—and by referencing data for the parent compound, benzoic acid.

The primary hazards associated with this compound are derived from its carboxylic acid functionality and its nature as a fine organic solid.[1][2]

Table 1: Summary of Identified Hazards

Hazard ClassificationGHS Hazard StatementRationale and Key Precautions
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedAvoid ingestion. Do not eat, drink, or smoke in laboratory areas.[2][3]
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact can cause redness and irritation. Always wear appropriate chemical-resistant gloves.[2][4][5]
Serious Eye Damage (Category 1/2A) H318/H319: Causes serious eye damage/irritationThe compound is a severe eye irritant. Mandates the use of safety goggles or a face shield.[3][5][6][7]
Respiratory Irritation H335: May cause respiratory irritationAs a powder, it can form dust that irritates the respiratory tract. Handle in a well-ventilated area or chemical fume hood to minimize inhalation.[2][6]
Combustibility May form combustible dust concentrations in airFinely dispersed particles can form explosive mixtures in the air. Avoid generating dust and eliminate ignition sources during handling and disposal.[7][8][9]

Expert Insight: The primary disposal driver for this compound is its classification as an irritant and a solid organic waste. The propargyl group does not add significant immediate hazards for disposal under standard laboratory conditions but must be considered as part of the overall organic waste stream destined for incineration.

Part 2: The Disposal Workflow - A Decision-Based Protocol

The following workflow provides a logical pathway for the disposal of 2-(Prop-2-yn-1-yloxy)benzoic acid, from the point of generation to final disposition. This process is designed to ensure compliance with typical institutional and regulatory standards.

Caption: Decision workflow for the disposal of 2-(Prop-2-yn-1-yloxy)benzoic acid.

Part 3: Detailed Disposal Protocols

Protocol A: Direct Disposal via Licensed Waste Contractor (Primary Method)

This is the most secure and compliant method for disposing of solid chemical waste and concentrated solutions.

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves (Butyl or Neoprene are recommended for benzoic acid derivatives).[10]

  • Waste Accumulation:

    • Carefully transfer the solid waste into a designated hazardous waste container. This container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene) and have a secure, sealable lid.

    • If dealing with a solution, use a designated liquid hazardous waste container. Do not mix with incompatible waste streams.

    • Causality: Using designated, sealed containers prevents accidental spills and minimizes the release of dust or vapors into the laboratory environment.[8][10]

  • Labeling: Label the container clearly with "Hazardous Waste," the full chemical name "2-(Prop-2-yn-1-yloxy)benzoic acid," the approximate quantity, and the relevant hazard pictograms (e.g., irritant, health hazard).

  • Storage: Store the sealed container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from strong bases, oxidizing agents, and reducing agents.[7][11]

  • Scheduled Pickup: Arrange for the collection of the waste by your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor. It is imperative to follow all local, state, and federal regulations for hazardous waste disposal.[10][11]

Protocol B: In-Lab Neutralization for Small-Scale Aqueous Waste

This protocol is only suitable for small volumes (typically < 1 Liter) of waste where 2-(Prop-2-yn-1-yloxy)benzoic acid is the primary hazardous component in an aqueous solution . Do not attempt this with organic solvents. The principle is to convert the carboxylic acid into its corresponding carboxylate salt, which is generally less hazardous.[12][13]

  • Work Area Setup: Perform this procedure in a chemical fume hood. Have a calibrated pH meter or pH strips ready. Place the beaker containing the acidic solution in a larger secondary container to contain any potential splashes or overflows.

  • Prepare Neutralizing Agent: Prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

    • Expert Insight: A weak base like sodium bicarbonate is preferred over a strong base (e.g., NaOH). It reacts less exothermically and the resulting effervescence (CO₂ release) provides a visual indicator of the reaction's progress, making it easier to control.

  • Slow Addition: While stirring the acidic solution gently, add the basic solution dropwise or in very small increments. The reaction will produce carbon dioxide gas, causing fizzing.

    • Causality: Rapid addition can cause vigorous foaming and potential overflow of the container. Slow, controlled addition is critical for safety.

  • Monitor pH: Periodically check the pH of the solution. Continue adding the basic solution until the pH is stable in the neutral range (pH 6.0 - 8.0).

  • Final Disposal: Even after neutralization, the resulting solution may contain organic compounds that should not be poured down the drain.[11] The neutralized aqueous waste should be collected in a designated, labeled hazardous waste container for pickup by a licensed contractor. Clearly label the container with the contents, including the final salt (e.g., "Aqueous waste containing Sodium 2-(Prop-2-yn-1-yloxy)benzoate").

Part 4: Spill Management

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Ventilate: Alert others in the area. Ensure the area is well-ventilated. For a large spill of dry powder, evacuate the immediate area to avoid inhalation of dust.[6]

  • Control Ignition Sources: Remove all sources of ignition from the spill area.[7]

  • Containment: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[6][8] Do not use combustible materials like paper towels for the initial containment. For a liquid spill, create a dike around the spill with absorbent material.

  • Cleanup:

    • Wearing appropriate PPE (including respiratory protection for dust), carefully sweep or scoop the contained material into a labeled hazardous waste container.[7][10]

    • Use non-sparking tools for cleanup.[11]

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleanup materials (gloves, wipes, absorbent) in the same hazardous waste container.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of innovation does not come at the cost of our well-being or environmental health.

References

  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0103 - BENZOIC ACID. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]

  • PENTA s.r.o. (2024, April 24). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • MetaSci Inc. Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Carl Roth GmbH + Co KG. (2015, August 28). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. Safety data sheet acc. to Safe Work Australia - Code of Practice: Benzoic acid. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2023, December 12). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH): Benzoic acid. Retrieved from [Link]

  • Aqua Solutions, Inc. (n.d.). Safety Data Sheet: Benzoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3089200, 4-(Prop-2-yn-1-yloxy)benzoic acid. Retrieved from [Link]

  • Santos, P., et al. (2019). Oxidation of Benzoic Acid From Biomass Burning in Atmospheric Waters. Environmental Pollution, 245, 1-8. Retrieved from [Link]

  • ResearchGate. (2006). Removal of Benzoic Acid Derivatives from Aqueous Effluents by the Catalytic Decomposition of Hydrogen Peroxide. Retrieved from [Link]

  • eCampusOntario. 25.4 Ionization and Neutralization of Carboxylic Acids. Retrieved from [Link]

  • StudyForce. (2019, August 14). Neutralization of Carboxylic Acid [Video]. YouTube. Retrieved from [Link]

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A Senior Application Scientist's Guide to Safely Handling 2-(Prop-2-yn-1-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In our commitment to advancing scientific discovery while ensuring the utmost safety in the laboratory, this guide provides essential, experience-driven protocols for the handling of 2-(Prop-2-yn-1-yloxy)benzoic acid. This document moves beyond mere procedural steps to explain the rationale behind each safety measure, empowering researchers to work with confidence and security.

Hazard Analysis: Understanding the Risks

The primary hazards associated with 2-(Prop-2-yn-1-yloxy)benzoic acid are extrapolated from the known properties of benzoic acid. These include:

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1][2]

  • Serious Eye Damage: Contact with eyes can cause severe irritation and potential damage.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause coughing and irritation to the respiratory system.[1][5]

The propargyl group (prop-2-yn-1-yl) introduces a terminal alkyne, which is a highly reactive functional group. While not inherently explosive in this context, it is a source of chemical reactivity that necessitates careful handling to avoid unintended reactions.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 2-(Prop-2-yn-1-yloxy)benzoic acid. The following table outlines the minimum required PPE, with explanations rooted in practical laboratory experience.

PPE ComponentSpecificationsRationale
Eye Protection Chemical safety goggles or a face shield.[6][7]Why? Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield offers an additional layer of protection for the entire face.[7]
Hand Protection Nitrile or neoprene gloves.[6][8]Why? These materials offer good resistance to a broad range of chemicals. Double gloving is recommended when handling the pure compound or concentrated solutions to provide an extra barrier against potential exposure.[8]
Body Protection A long-sleeved laboratory coat.[8]Why? A lab coat protects your skin and personal clothing from accidental spills. Ensure it is fully buttoned for maximum protection.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][5]Why? To minimize the inhalation of dust particles or aerosols. If weighing or transferring the solid compound, a fume hood is strongly recommended. For situations with a higher risk of inhalation, a NIOSH-approved N95 respirator may be necessary.[9]
Foot Protection Closed-toe shoes.[6]Why? This is a fundamental laboratory safety rule to protect feet from spills and falling objects.
PPE Selection and Donning/Doffing Workflow

The following diagram illustrates the logical flow for selecting and using PPE when handling 2-(Prop-2-yn-1-yloxy)benzoic acid.

PPE_Workflow cluster_prep Preparation cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing PPE Start Assess Task Ventilation Work in Fume Hood or Well-Ventilated Area Start->Ventilation Always LabCoat Don Lab Coat Ventilation->LabCoat Gloves Don Inner Gloves LabCoat->Gloves Goggles Don Goggles/ Face Shield Gloves->Goggles OuterGloves Don Outer Gloves Goggles->OuterGloves Handle Handle 2-(Prop-2-yn-1-yloxy)benzoic acid OuterGloves->Handle DoffOuter Doff Outer Gloves Handle->DoffOuter DoffCoat Doff Lab Coat DoffOuter->DoffCoat DoffGoggles Doff Goggles/ Face Shield DoffCoat->DoffGoggles DoffInner Doff Inner Gloves DoffGoggles->DoffInner Wash Wash Hands DoffInner->Wash

Caption: PPE donning and doffing sequence for handling 2-(Prop-2-yn-1-yloxy)benzoic acid.

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage
  • Preparation : Before handling, ensure that a chemical spill kit is readily accessible.

  • Weighing and Transfer :

    • Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[5]

    • Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Storage :

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

    • Keep away from heat, sparks, and open flames.[3][10]

    • Store separately from strong oxidizing agents, bases, and reducing agents.[5][10]

Spill Management
  • Evacuate : If a significant spill occurs, evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated.[5]

  • Contain : For a small spill, contain the material with an inert absorbent (e.g., sand or vermiculite).

  • Collect : Carefully scoop the absorbed material into a labeled, sealed container for disposal.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Disposal Plan
  • Waste Collection : All waste materials, including contaminated PPE and absorbent materials, should be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Route : Dispose of the chemical waste through your institution's hazardous waste management program.[1][3] Never pour this chemical down the drain, as it can be harmful to aquatic life.[1]

Emergency Procedures: Immediate Actions

Emergency SituationAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Conclusion

The safe handling of 2-(Prop-2-yn-1-yloxy)benzoic acid is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the guidelines outlined in this document, researchers can mitigate risks and maintain a safe laboratory environment.

References

  • Redox. (2022, November 14).
  • Chemos GmbH & Co. KG. (2023, December 12).
  • (2023, November 15).
  • Ing. Petr Švec - PENTA s.r.o. (2024, April 24). Benzoic acid.
  • Flinn Scientific.
  • Fisher Scientific. (2012, May 1).
  • Carl ROTH.
  • Rexarc. Importance of PPE in Acetylene Plants.
  • Carl ROTH.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • Sigma-Aldrich. 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid.
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • National Institute of Standards and Technology. (2015, December 1).
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.